Acalabrutinib
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENQIQQYWYTPO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026209 | |
| Record name | Acalabrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1420477-60-6 | |
| Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acalabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acalabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acalabrutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACALABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acalabrutinib's Mechanism of Action: A Deep Dive into Downstream Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its targeted action disrupts the downstream signaling cascades essential for B-cell proliferation, survival, and trafficking, making it a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its downstream molecular targets. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the drug's pharmacological effects.
Core Mechanism of Action: Covalent Inhibition of BTK
This compound's primary mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[1][4] This irreversible binding effectively and permanently inactivates the kinase, preventing the phosphorylation of its downstream substrates.[5] Unlike the first-generation BTK inhibitor ibrutinib, this compound exhibits a more selective binding profile with minimal off-target activity against other kinases, which is thought to contribute to its favorable safety profile.[3][6][7]
Downstream Signaling Pathways Attenuated by this compound
The inhibition of BTK by this compound initiates a cascade of effects on downstream signaling pathways that are crucial for B-cell function and malignancy.
The B-Cell Receptor (BCR) Signaling Pathway
The BCR pathway is central to B-cell development, activation, and survival. Upon antigen binding, a series of phosphorylation events are triggered, with BTK playing a pivotal role. This compound's inhibition of BTK disrupts this entire cascade.
Key Downstream Targets in the BCR Pathway:
-
Phospholipase C gamma 2 (PLCγ2): BTK is directly responsible for the phosphorylation and activation of PLCγ2. Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to propagate the signal downstream. Studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of PLCγ2.[4][8]
-
Extracellular signal-regulated kinase (ERK): The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation and differentiation. This compound has been shown to decrease the phosphorylation of ERK, indicating an inhibitory effect on this pro-growth signaling axis.[4][8]
-
Protein Kinase B (Akt): The PI3K/Akt pathway is a critical regulator of cell survival and metabolism. While not a direct target, Akt signaling is modulated by the BCR pathway, and this compound has been shown to inhibit the phosphorylation of Akt.[4]
BCR Signaling Pathway Inhibition by this compound.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In B-cells, BTK is involved in the activation of the canonical NF-κB pathway. This compound treatment has been shown to reduce the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, leading to decreased expression of NF-κB target genes that promote cell survival.[8][9]
NF-κB Pathway Inhibition by this compound.
Chemokine Receptor Signaling and Cell Adhesion
BTK is also involved in signaling downstream of chemokine receptors, such as CXCR4 and CXCR5, which are critical for B-cell trafficking and homing to lymphoid tissues. By inhibiting BTK, this compound disrupts these signaling pathways, leading to the mobilization of malignant B-cells from the lymph nodes and bone marrow into the peripheral blood, a phenomenon known as lymphocytosis. This redistribution makes the cancer cells more accessible to other therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | This compound IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Reference |
| BTK | 5.1 | 1.5 | [8] |
| ITK | Not Significantly Inhibited | Inhibited | [8] |
| TEC | >1000 | 78 | [4] |
| EGFR | >1000 | 9.7 | [4] |
Table 2: Clinical Efficacy in Chronic Lymphocytic Leukemia (ELEVATE-TN and ASCEND Trials)
| Endpoint | ELEVATE-TN (Treatment-Naïve) | ASCEND (Relapsed/Refractory) | Reference |
| Median Progression-Free Survival (PFS) | Not Reached (this compound + Obinutuzumab) | Not Reached (this compound) | [10][11] |
| Not Reached (this compound Monotherapy) | 16.5 months (Investigator's Choice) | [10][11] | |
| 22.6 months (Chlorambucil + Obinutuzumab) | [10] | ||
| Overall Response Rate (ORR) | 93.9% (this compound + Obinutuzumab) | 81% (this compound) | [10][11] |
| 85.5% (this compound Monotherapy) | 75% (Investigator's Choice) | [10][11] | |
| 78.9% (Chlorambucil + Obinutuzumab) | [10] |
Table 3: BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs)
| Dosing Regimen | Median BTK Occupancy at Trough | Reference |
| 100 mg twice daily | 95.3% | [9] |
| 200 mg once daily | 87.6% | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for Phosphorylated Downstream Targets
Objective: To determine the effect of this compound on the phosphorylation status of BTK downstream targets (e.g., PLCγ2, ERK, S6, NF-κB).
Materials:
-
CLL patient-derived cells or B-cell lymphoma cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of PLCγ2, ERK, S6, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with varying concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Western Blot Experimental Workflow.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BTK and other kinases.
Materials:
-
Recombinant human kinase (e.g., BTK, ITK)
-
Kinase-specific substrate (peptide or protein)
-
This compound (serially diluted)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase reaction buffer
-
Assay plates (e.g., 96-well)
-
Detection method (e.g., scintillation counter for radioactivity, or fluorescence/luminescence plate reader for non-radioactive methods)
Procedure:
-
Assay Setup: In the wells of an assay plate, combine the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add serially diluted this compound or vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Detection: Measure the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mouse Xenograft Model of Chronic Lymphocytic Leukemia
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
CLL patient-derived cells or a CLL cell line
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry reagents for analyzing peripheral blood and spleen
Procedure:
-
Cell Implantation: Inject CLL cells into the mice (e.g., intravenously or intraperitoneally).
-
Tumor Establishment: Allow the leukemia to establish in the mice, which can be monitored by analyzing peripheral blood for the presence of human CD19+/CD5+ cells.
-
Treatment: Once the disease is established, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally on a defined schedule.
-
Monitoring: Monitor the tumor burden by regularly collecting peripheral blood and analyzing the percentage of leukemic cells by flow cytometry. Monitor the overall health and body weight of the mice.
-
Endpoint: At the end of the study (due to a predefined time point or ethical endpoints), euthanize the mice and harvest tissues (e.g., spleen, bone marrow) for further analysis of tumor burden and pharmacodynamic markers.
-
Analysis: Compare the tumor burden and survival between the this compound-treated and control groups to assess the in vivo efficacy.
Conclusion
This compound is a potent and selective BTK inhibitor that exerts its anti-cancer effects by disrupting key downstream signaling pathways essential for B-cell malignancy. Its precise targeting of BTK leads to the inhibition of the BCR and NF-κB pathways, ultimately resulting in decreased cell proliferation, enhanced apoptosis, and mobilization of leukemic cells from their protective microenvironments. The high selectivity of this compound contributes to its favorable clinical profile. A thorough understanding of its mechanism of action and downstream targets is crucial for the continued development and optimal clinical application of this important therapeutic agent.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Clinical Flow-Cytometric Testing in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCEND final results: this compound compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]
- 6. Flow cytometry and immunophenotyping for chronic lymphoproliferative disorders - Clinical Laboratory int. [clinlabint.com]
- 7. ELEVATE-TN Trial Summary | CALQUENCE▼ (this compound) [haematologyhorizon.co.uk]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A Detailed Analysis of Parameters Supporting the Engraftment and Growth of Chronic Lymphocytic Leukemia Cells in Immune-Deficient Mice [frontiersin.org]
Acalabrutinib's Covalent Engagement with Cys481: A Technical Deep Dive into Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the kinetics governing the covalent binding of acalabrutinib to cysteine 481 (Cys481) of Bruton's tyrosine kinase (BTK). This compound is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies.[1][2] Its efficacy is rooted in its specific mechanism of action: the formation of an irreversible covalent bond with the Cys481 residue located within the ATP-binding pocket of BTK, leading to sustained inhibition of the enzyme's kinase activity.[3][4][5][6] This guide synthesizes key kinetic data, details the experimental methodologies used for their determination, and visualizes the underlying biological and experimental frameworks.
The B-Cell Receptor (BCR) Signaling Pathway and BTK's Role
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[7] This pathway is essential for the proliferation, trafficking, chemotaxis, and survival of B-cells.[7] In many B-cell cancers, the BCR pathway is constitutively active, promoting the uncontrolled growth of malignant cells.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB that drive cell survival and proliferation.[8] this compound's targeted inhibition of BTK effectively blocks these downstream signals, inducing apoptosis in malignant B-cells.[2][8]
Figure 1. Simplified B-Cell Receptor (BCR) signaling pathway showing this compound's inhibition of BTK.
Kinetics of Covalent Binding to Cys481
The interaction between this compound and BTK is a two-step process, which is characteristic of covalent inhibitors.[9][10]
-
Initial Reversible Binding: this compound first binds non-covalently to the ATP-binding site of BTK, forming a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by standard association (kon) and dissociation (koff) rate constants, and the affinity of this step is defined by the dissociation constant (KI = koff/kon).
-
Irreversible Covalent Bond Formation: Following the initial binding, the reactive butynamide group of this compound forms a covalent bond with the thiol group of the Cys481 residue.[11] This is an irreversible reaction characterized by the inactivation rate constant (kinact). This step locks the inhibitor in place, leading to permanent inactivation of the enzyme.
The overall efficiency of a covalent inhibitor is best described by the ratio kinact/KI, which accounts for both the initial binding affinity and the rate of covalent bond formation.[11]
Figure 2. Two-step kinetic model of this compound's covalent inhibition of BTK.
Quantitative Kinetic and Potency Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. While specific rate constants like kon and koff are not consistently reported in the public domain, the overall potency (IC50), covalent efficiency (kinact/KI), and target occupancy provide a clear picture of its kinetic profile.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| BTK | 5.1 | IMAP | [11] |
| BTK | 1.5 | Biochemical Assay | [4] |
| BMX | <100 | Biochemical Assay | [3] |
| TEC | <100 | Biochemical Assay | [3] |
| ERBB4 | <100 | Biochemical Assay | [3] |
| EGFR | >1000 | Biochemical Assay | [11] |
| ITK | >1000 | Biochemical Assay |[11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Biochemical analyses that account for the two-step covalent binding process have shown the selectivity of this compound for BTK over TEC to be in the range of 3.0-4.2.[9] This highlights that time-dependent inactivation kinetics are crucial for accurately assessing the selectivity of covalent inhibitors.[9]
Table 2: Clinical and In Vivo BTK Occupancy by this compound
| Dosing Regimen | Compartment | Time Point | Median BTK Occupancy | Reference |
|---|---|---|---|---|
| 100 mg (single dose) | Peripheral B-cells (Healthy Volunteers) | 3 and 12 hours | ~99% | [11] |
| 100 mg (single dose) | Peripheral B-cells (Healthy Volunteers) | 24 hours | ~90% | [11] |
| 100 mg Twice Daily | Peripheral Blood (CLL Patients) | Trough | 95.3% | |
| 200 mg Once Daily | Peripheral Blood (CLL Patients) | Trough | 87.6% |
| 100 mg Twice Daily | Peripheral Blood (CLL Patients) | 4 hours post-dose | >96% | |
BTK occupancy refers to the percentage of BTK enzyme that is bound by the inhibitor. Due to the irreversible nature of the binding, recovery of BTK activity requires de novo protein synthesis.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to characterize the kinetics of this compound's interaction with BTK.
Biochemical Kinase Assays for IC50 Determination
These assays measure the ability of an inhibitor to block the enzymatic activity of purified kinase.
-
Objective: To determine the concentration of this compound required to inhibit 50% of BTK enzymatic activity.
-
General Methodology:
-
Reagents: Recombinant human BTK enzyme, a specific peptide substrate, and ATP are prepared in a suitable buffer.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Reaction: The enzyme, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a fixed incubation time (e.g., 60 minutes), the amount of phosphorylated substrate is quantified.[6] Several detection methods are common:
-
Z'-LYTE™ Assay: This method uses a FRET-based peptide substrate. Phosphorylation protects the substrate from proteolytic cleavage, preserving the FRET signal.
-
LanthaScreen™ Binding Assay: This is a TR-FRET-based competition assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor.
-
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic curve to calculate the IC50 value.
-
Time-Dependent Inhibition Assays for Covalent Kinetics
To characterize the two-step covalent binding, assays that measure inhibition over time are necessary.
-
Objective: To determine the kinetic parameters KI and kinact.
-
Methodology:
-
The BTK enzyme is pre-incubated with various concentrations of this compound for different lengths of time.
-
At each time point, an aliquot of the enzyme-inhibitor mixture is taken, and the remaining enzymatic activity is measured by adding substrate and ATP.
-
The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural log of the remaining enzyme activity against time.
-
These kobs values are then plotted against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to derive the values for KI and kinact.
-
Cell-Based BTK Occupancy Assays
These assays quantify the percentage of BTK that is covalently bound by this compound in a cellular context.
-
Objective: To measure target engagement in cells from preclinical models or patients.
-
Methodology (TR-FRET based):
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[4]
-
Cell Lysis: Cells are lysed to release intracellular proteins, including BTK.
-
Measurement of Free BTK: A biotinylated affinity probe, which also covalently binds to Cys481, is added to the lysate. This probe will only bind to BTK molecules not already occupied by this compound. A fluorescently labeled detection molecule (e.g., streptavidin-d2) is added.
-
Measurement of Total BTK: In a parallel sample, a different antibody pair is used to detect all BTK protein, regardless of its occupancy status. A terbium-conjugated anti-BTK antibody can serve as a donor for two different fluorescent acceptors.[4]
-
Detection: The TR-FRET signal is measured for both free and total BTK.
-
Calculation: BTK occupancy is calculated as: (1 - [Free BTK] / [Total BTK]) * 100%.
-
Figure 3. General workflow for a cell-based BTK occupancy assay.
Mass Spectrometry (LC-MS/MS) for Covalent Binding Confirmation
Liquid chromatography-tandem mass spectrometry is the definitive method to confirm that a covalent bond has formed at the specific Cys481 residue.
-
Objective: To identify the precise site of covalent modification on the BTK protein.
-
Methodology:
-
Incubation: Recombinant BTK is incubated with this compound.
-
Digestion: The protein is digested into smaller peptides using a protease like trypsin.
-
LC Separation: The resulting peptide mixture is separated using liquid chromatography.
-
MS/MS Analysis: The mass spectrometer measures the mass-to-charge ratio of the peptides. Peptides are fragmented, and the masses of the fragments are measured (MS/MS).
-
Data Analysis: The peptide containing Cys481 is identified. A mass shift corresponding to the molecular weight of this compound confirms that the drug has covalently attached to that specific peptide. Fragmentation analysis can pinpoint Cys481 as the exact site of modification.
-
Conclusion
The therapeutic success of this compound is underpinned by the specific kinetics of its interaction with Bruton's tyrosine kinase. Its mechanism involves an initial, reversible binding event followed by the formation of an irreversible, covalent bond with the Cys481 residue. This results in potent and sustained inhibition of BTK activity. Quantitative data from biochemical and cellular assays demonstrate high on-target potency and impressive target occupancy in patients. The reduced reactivity of this compound's butynamide warhead, compared to the acrylamide moiety of first-generation inhibitors, contributes to its enhanced selectivity, minimizing off-target effects.[11] The detailed experimental protocols outlined in this guide provide the foundation for the continued study and development of next-generation covalent kinase inhibitors.
References
- 1. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Acalabrutinib's Targeted Disruption of the B-Cell Receptor Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular effects of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, on the B-cell receptor (BCR) signaling pathway. Through a curated synthesis of preclinical and clinical data, this document details the mechanism of action, quantitative effects on signaling intermediates, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Covalent Inhibition of BTK
This compound is a highly selective and potent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the BCR signaling cascade.[1][2] It functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of BTK.[3] This permanent binding effectively inactivates the kinase, preventing its downstream signaling functions that are crucial for the proliferation, survival, and migration of both normal and malignant B-cells.[1][2] The high selectivity of this compound for BTK minimizes off-target effects on other kinases, such as ITK and EGFR, which is a distinguishing feature compared to first-generation BTK inhibitors.
The inhibition of BTK by this compound disrupts multiple downstream signaling pathways, including the NF-κB, PI3K, and MAPK pathways, ultimately leading to the induction of apoptosis and the inhibition of cellular proliferation in B-cell malignancies.
Quantitative Effects on BCR Signaling
The administration of this compound leads to measurable, dose-dependent changes in BTK occupancy and the activity of downstream signaling molecules. These effects have been quantified in both preclinical models and clinical studies in patients with Chronic Lymphocytic Leukemia (CLL).
Table 1: BTK Occupancy and Synthesis
| Parameter | Dosing Regimen (CLL Patients) | Value | Citation |
| Peak BTK Occupancy | 100 mg BID or 200 mg QD | >96% (4 hours post-dose) | [3] |
| Trough BTK Occupancy | 100 mg BID | Median 95.3% | [3] |
| Trough BTK Occupancy | 200 mg QD | Median 87.6% | [3] |
| Free BTK (48h post-dose) | N/A | Median 25.6% | [3] |
| BTK Synthesis Rate | N/A | 3.6% to 31.4% per day | [3] |
BID: twice daily; QD: once daily.
Table 2: Inhibition of Downstream Signaling Molecules and Cellular Activation
| Molecule/Marker | Experimental System | Median Change from Baseline | Citation |
| Phospho-PLCγ2 | CLL Xenograft Mouse Model | -68% | [1] |
| Phospho-ERK | CLL Xenograft Mouse Model | -79% | [1] |
| CD69 Expression | CLL Patients (Day 28) | -62% | [3] |
| CD86 Expression | CLL Patients (Day 28) | -46% | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the methods used for its study, the following diagrams are provided.
Caption: this compound's point of intervention in the BCR signaling pathway.
Caption: General experimental workflows for studying this compound's effects.
Experimental Protocols
The following are summaries of the key experimental methodologies employed to quantify the effects of this compound.
BTK Occupancy Assay
This assay measures the percentage of BTK molecules that are covalently bound by this compound.
-
Principle: A common method is a validated enzyme-linked immunosorbent assay (ELISA) performed on isolated peripheral blood mononuclear cells (PBMCs).[4] Another approach is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can simultaneously measure free and total BTK levels.[5]
-
Protocol Outline (ELISA-based):
-
Sample Collection: Collect whole blood from subjects at specified time points (e.g., pre-dose, 4 hours post-dose, 12 hours post-dose).[4]
-
PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: Lyse the isolated PBMCs to release cellular proteins, including BTK.
-
ELISA: Use a sandwich ELISA format. One antibody captures total BTK, and a second, labeled antibody detects either total BTK or a probe that binds only to the unoccupied (free) BTK active site.
-
Calculation: BTK occupancy is calculated as: (1 - [Free BTK / Total BTK]) * 100%.
-
Western Blotting for Phosphorylated Signaling Proteins
Western blotting is used to detect the phosphorylation status of key proteins downstream of BTK, such as PLCγ2 and ERK, providing a measure of pathway inhibition.
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein and its phosphorylated form.
-
Protocol Outline:
-
Sample Preparation: Lyse treated and untreated B-cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding. Use a protein-based blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background.[6][7]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PLCγ2 Tyr1217).[8] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Stripping and Re-probing: The membrane can be stripped of the phospho-specific antibody and re-probed with an antibody for the total protein to confirm equal loading.
-
Flow Cytometry for Cell Surface Activation Markers
Flow cytometry is used to quantify the expression of cell surface proteins like CD69 and CD86, which are markers of B-cell activation and are downregulated upon BCR pathway inhibition.
-
Principle: Cells are stained with fluorescently labeled antibodies specific to surface markers. A flow cytometer then passes the cells single-file through a laser, and the emitted fluorescence is detected, allowing for the quantification of marker expression on individual cells.
-
Protocol Outline:
-
Cell Preparation: Obtain single-cell suspensions from blood or tissue.
-
Staining:
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Gate on the B-cell population (e.g., CD19-positive cells) and quantify the percentage of cells expressing the activation markers or the mean fluorescence intensity (MFI).[10]
-
In Vivo Mouse Models of CLL
Animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of this compound.
-
Models:
-
Protocol Outline:
-
Drug Administration: this compound is typically formulated into the drinking water for continuous administration.[1][2]
-
Treatment Period: Mice receive the drug or vehicle control for a specified duration.
-
Pharmacodynamic Analysis: At the end of the treatment period, tissues such as the spleen and peripheral blood are harvested.
-
Endpoint Measurement:
-
Tumor Burden: Assessed by measuring spleen size/weight and the percentage of leukemic cells in various tissues via flow cytometry.[1]
-
Signaling Inhibition: Protein lysates from splenocytes are analyzed by Western blot for phosphorylated BTK, PLCγ2, and ERK.[1]
-
Proliferation: Assessed by immunohistochemistry for proliferation markers like Ki67 in spleen sections.
-
Survival: Overall survival of the treated versus control groups is monitored.[2]
-
-
Conclusion
This compound effectively and selectively inhibits BTK, leading to a profound and sustained disruption of the BCR signaling pathway. This is evidenced by high levels of BTK occupancy, significant reductions in the phosphorylation of downstream signaling molecules, and decreased expression of cellular activation markers. The experimental protocols outlined in this guide provide a framework for the continued investigation of BTK inhibitors and their impact on B-cell biology. This detailed understanding of this compound's mechanism of action is fundamental for its clinical application and the development of future targeted therapies in hematological malignancies.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton Tyrosine Kinase (BTK) Inhibitor this compound Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bioequivalence and Relative Bioavailability Studies to Assess a New this compound Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. advances.umw.edu.pl [advances.umw.edu.pl]
Acalabrutinib's Preclinical In Vivo Pharmacodynamics: A Technical Guide
This in-depth guide explores the pharmacodynamics of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in preclinical in vivo models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, target engagement, and efficacy, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a highly selective and potent inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the survival and proliferation of both normal and malignant B-cells.[2] this compound covalently binds to the cysteine-481 residue in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[1] Its enhanced selectivity compared to the first-generation inhibitor ibrutinib is designed to minimize off-target effects, potentially improving its tolerability.[1][2] Preclinical in vivo studies have been instrumental in characterizing the pharmacodynamic profile of this compound, demonstrating its on-target effects and anti-tumor efficacy in various models of B-cell malignancies.[3][4]
Mechanism of Action and Target Engagement
This compound's primary mechanism of action is the disruption of the BCR signaling pathway through the irreversible inhibition of BTK.[1] This blockade prevents the downstream signaling cascade that promotes B-cell proliferation and survival.
B-Cell Receptor (BCR) Signaling Pathway Inhibition
Upon engagement of the B-cell receptor, a signaling cascade is initiated, with BTK playing a pivotal role. This compound's inhibition of BTK leads to a reduction in the phosphorylation of downstream targets, including phospholipase C gamma 2 (PLCγ2) and extracellular signal-regulated kinase (ERK).[3][5] This ultimately hinders the activation of transcription factors responsible for cell proliferation and survival.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bruton's tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 5. This compound (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib's Impact on NF-κB Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound is a potent and selective inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling cascade that plays a vital role in the proliferation and survival of malignant B-cells.[1][2] By irreversibly binding to the Cys-481 residue of BTK, this compound effectively disrupts downstream signaling pathways, including the NF-κB, PI3K, and MAPK pathways, ultimately inducing apoptosis and inhibiting cellular proliferation in various B-cell malignancies.[1][2][3]
Mechanism of Action: this compound's Targeted Inhibition of the NF-κB Pathway
This compound's primary mechanism of action involves the irreversible inhibition of BTK.[2] BTK is a key mediator in the BCR signaling pathway, which is constitutively active in many B-cell cancers. Upon BCR activation, BTK is autophosphorylated and, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events that ultimately leads to the activation of transcription factors, most notably NF-κB.
The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. In many B-cell malignancies, the NF-κB pathway is aberrantly activated, contributing to tumor cell survival and growth. This compound's inhibition of BTK disrupts the signal transduction from the BCR to NF-κB.[1][4] This leads to a significant reduction in the phosphorylation and subsequent activation of key downstream signaling molecules, including IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB (IκB). Phosphorylated IκB is then ubiquitinated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes. By preventing this cascade, this compound effectively dampens NF-κB activity, contributing to its anti-cancer effects.[5]
Quantitative Data on this compound's Impact
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the potent inhibitory effect of this compound on BTK and the NF-κB signaling pathway.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| BTK IC50 | 5.1 nM | [4] |
| Ibrutinib BTK IC50 (for comparison) | 1.5 nM | [4] |
Table 2: In Vitro Inhibition of BCR Signaling Molecules in Primary CLL Cells
| Molecule | Treatment (1µM this compound) | Median Change from Baseline | p-value | Reference |
| Phospho-BTK (Y551) | 1 hour | -15% | <0.05 | [4] |
| Phospho-PLCγ2 | 1 hour | -32% | 0.005 | [4] |
| Phospho-S6 | 1 hour | -20% | 0.03 | [4] |
| Phospho-NF-κB p65 (S529) | 1 hour | -26% | 0.01 | [4] |
Table 3: Clinical Pharmacodynamic Effects of this compound in CLL Patients
| Molecule | Timepoint | Median Change from Baseline | p-value | Reference |
| Phospho-NF-κB p65 (S529) | Day 3 | -12% | 0.001 | [6] |
| Phospho-NF-κB p65 (S529) | Day 28 | -23% | <0.0001 | [6] |
Table 4: BTK Occupancy in CLL Patients
| Dosing Schedule | Trough BTK Occupancy (Median) | p-value (vs. once daily) | Reference |
| 100 mg Twice Daily | 95.3% | <0.0001 | [6][7] |
| 200 mg Once Daily | 87.6% | - | [6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on NF-κB signaling.
Immunoblotting for Phosphorylated Signaling Proteins
This protocol is used to detect the phosphorylation status of BTK, PLCγ2, and NF-κB p65.
1. Cell Lysis and Protein Extraction:
-
Treat B-cell lymphoma cell lines or primary patient cells with this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated BTK (e.g., pY223), phosphorylated PLCγ2, or phosphorylated NF-κB p65 (e.g., pS536) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for BTK Occupancy
This protocol measures the percentage of BTK molecules that are covalently bound by this compound.
1. Sample Preparation:
-
Collect peripheral blood mononuclear cells (PBMCs) from patients at various time points after this compound administration.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
2. Staining:
-
Stain cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19) to identify the target cell population.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Incubate the cells with a fluorescently labeled probe that binds to the active site of unoccupied BTK.
-
In a parallel sample, incubate with a fluorescently labeled this compound analog to measure total BTK.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
Determine the mean fluorescence intensity (MFI) of the probe binding to unoccupied BTK and the MFI of the this compound analog binding to total BTK.
-
Calculate BTK occupancy as: (1 - (MFI of unoccupied BTK / MFI of total BTK)) * 100%.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Gene Expression
This protocol quantifies the mRNA levels of genes known to be regulated by NF-κB.
1. RNA Extraction and Quantification:
-
Treat cells with this compound or vehicle control.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
3. Quantitative PCR:
-
Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for NF-κB target genes (e.g., CCL3, CCL4, NFKBIA), and a fluorescent dye (e.g., SYBR Green) or a gene-specific TaqMan probe.
-
Perform the qPCR reaction in a real-time PCR cycler.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
This compound demonstrates potent and selective inhibition of BTK, leading to significant disruption of the downstream NF-κB signaling pathway. This is evidenced by a reduction in the phosphorylation of key signaling molecules and a decrease in the expression of NF-κB target genes. The high BTK occupancy achieved with twice-daily dosing translates to sustained pathway inhibition. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other BTK inhibitors on NF-κB signaling, contributing to a deeper understanding of their therapeutic mechanisms and the development of more effective cancer therapies.
References
- 1. licorbio.com [licorbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Flow cytometry assessment of intracellular BTK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Acalabrutinib selectivity profile for BTK versus other kinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. By exploring its on-target potency and off-target activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to understand its therapeutic mechanism and potential for adverse effects. This compound was developed to improve upon the first-generation BTK inhibitor, ibrutinib, by offering enhanced selectivity and, consequently, a potentially better-tolerated safety profile.[1][2] This guide delves into the quantitative data that substantiates this claim, details the experimental methodologies used to generate this data, and visualizes the key signaling pathways and experimental workflows.
Quantitative Kinase Inhibition Profile
This compound is a potent and highly selective covalent inhibitor of BTK.[3] It forms a covalent bond with cysteine residue 481 (Cys481) in the ATP-binding pocket of BTK, leading to irreversible inhibition.[3] Its selectivity is a key differentiator from the first-generation inhibitor, ibrutinib, which is known to inhibit several other kinases, leading to off-target effects.[1][2][4][5]
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against BTK and a panel of other kinases, providing a quantitative comparison of its on-target and off-target activities.
| Kinase Target | This compound IC50 (nM) | Kinase Family | Relevance |
| BTK | 5.1 | TEC Family | Primary Target |
| ITK | >1000 | TEC Family | Off-target, T-cell function |
| TEC | 19 | TEC Family | Off-target |
| BMX | 31 | TEC Family | Off-target |
| TXK | 3.4 | TEC Family | Off-target |
| EGFR | >10000 | Receptor Tyrosine Kinase | Off-target, potential for skin toxicities, diarrhea |
| BLK | 5.3 | SRC Family | Off-target |
| JAK3 | >10000 | JAK Family | Off-target |
Table 1: IC50 values of this compound against a selection of kinases. Data sourced from biochemical assays.[6]
Kinome-wide Selectivity
To assess the broader selectivity of this compound, kinome-wide scanning technologies are employed. These assays screen the compound against a large panel of kinases at a single, high concentration to identify potential off-target interactions.
| Assay Platform | Number of Kinases Screened | This compound Concentration | Percentage of Kinases Inhibited >65% |
| KINOMEscan® | 395 (non-mutant) | 1 µM | 1.5% |
Table 2: Summary of this compound's performance in a kinome-wide selectivity screen.[3][4]
The results from the KINOMEscan® profiling demonstrate the high selectivity of this compound, with only a small fraction of the human kinome being significantly inhibited at a concentration of 1 µM.[3][4] In contrast, the first-generation BTK inhibitor, ibrutinib, has been shown to inhibit a larger number of kinases under similar conditions. Specifically, this compound shows minimal inhibition of kinases such as ITK and those in the EGFR family, which are known off-targets of ibrutinib and are associated with certain adverse events.[7]
Key Signaling Pathways
Understanding the signaling pathways in which BTK and its potential off-targets are involved is crucial for interpreting the biological consequences of kinase inhibition.
BTK Signaling Pathway in B-Cells
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, initiating a signaling cascade that ultimately leads to B-cell proliferation, survival, and differentiation. This compound's inhibition of BTK effectively blocks these downstream signals.
Caption: Simplified BTK signaling pathway in B-cells and the point of inhibition by this compound.
Experimental Protocols
The data presented in this guide were generated using established biochemical and cellular assays. The following sections provide an overview of these methodologies.
Biochemical Kinase Assays
Biochemical assays are utilized to determine the direct inhibitory activity of a compound against a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.
General Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases and their specific peptide substrates are prepared in an appropriate buffer solution.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the various concentrations of this compound in a microplate. The reaction is typically allowed to proceed for a set time at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified. Several detection methods can be used, including:
-
Radiometric Assays: Utilize radioactively labeled ATP (³²P-ATP or ³³P-ATP), and the incorporation of the radioactive phosphate into the substrate is measured.
-
Fluorescence-Based Assays (e.g., Z'-LYTE™, LanthaScreen™): These assays employ FRET (Förster Resonance Energy Transfer) or TR-FRET (Time-Resolved FRET) to detect the phosphorylation event.[6]
-
-
Data Analysis: The raw data is converted to percent inhibition relative to a control with no inhibitor. The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic curve.[6]
Caption: General workflow for a biochemical kinase inhibition assay.
KINOMEscan® Competitive Binding Assay
The KINOMEscan® platform is a high-throughput method used to profile the selectivity of a compound against a large number of kinases.
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competitive Binding: DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound (this compound). This compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of DNA-tagged kinase that remains bound to the immobilized ligand is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction between this compound and the kinase.
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a higher degree of binding and therefore greater inhibition.
Caption: Workflow for the KINOMEscan® competitive binding assay.
Conclusion
The data presented in this technical guide underscore the high selectivity of this compound for its primary target, BTK. The quantitative IC50 values and the broad kinome screening results demonstrate minimal off-target activity against a wide range of other kinases.[3][6] This differentiated selectivity profile, particularly when compared to the first-generation BTK inhibitor ibrutinib, is thought to contribute to its favorable safety profile observed in clinical settings.[4][5] For researchers and drug development professionals, the detailed understanding of this compound's kinase selectivity is paramount for ongoing research, the design of new clinical trials, and the development of next-generation kinase inhibitors.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Kinase Selectivity | CALQUENCE® (this compound) 100 mg tablets | For HCPs [calquencehcp.com]
- 5. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib's Off-Target Kinase Activity in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target kinase activity of Acalabrutinib, a second-generation, potent, and highly selective Bruton tyrosine kinase (BTK) inhibitor.[1][2] this compound was developed to minimize the off-target effects observed with the first-in-class BTK inhibitor, ibrutinib, thereby potentially improving its tolerability.[1] This document summarizes quantitative data from cellular assays, details relevant experimental protocols, and visualizes key signaling pathways to offer a deeper understanding of this compound's selectivity profile.
Executive Summary
This compound demonstrates a high degree of selectivity for BTK with minimal off-target activity in cellular assays.[1][3] Compared to the first-generation inhibitor ibrutinib, this compound shows significantly less inhibition of kinases in the TEC and EGFR families, as well as SRC family kinases.[4][5][6] This enhanced selectivity is attributed to its distinct molecular structure and binding kinetics. The clinical relevance of these preclinical findings is under continuous investigation, but the reduced off-target activity is hypothesized to contribute to a more favorable safety profile.[7]
Data Presentation: Comparative Off-Target Kinase Inhibition
The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound against various kinases in cellular assays. Data for other BTK inhibitors are included to provide a comparative context for its selectivity. Higher IC50/EC50 values for non-BTK kinases indicate greater selectivity.
Table 1: this compound vs. Spebrutinib - Off-Target Kinase Inhibition (IC50, nM)
| Kinase Target | This compound IC50 (nM) | Spebrutinib IC50 (nM) | Kinase Family | Relevance |
| BTK | 5.1 | 0.5 | TEC Family | Primary Target |
| ITK | >1000 | <1 | TEC Family | Off-target, T-cell function |
| TEC | 19 | 3.2 | TEC Family | Off-target |
| BMX | 31 | 1.1 | TEC Family | Off-target |
| TXK | 3.4 | 0.8 | TEC Family | Off-target |
| EGFR | >10000 | 4700 | Receptor Tyrosine Kinase | Off-target, potential for skin/GI toxicities |
| BLK | 5.3 | 1.4 | SRC Family | Off-target |
| JAK3 | >10000 | 31 | JAK Family | Off-target |
Data sourced from biochemical assays presented for comparative purposes.[4]
Table 2: this compound vs. Other BTK Inhibitors - Off-Target Cellular Activity (EC50, µM)
| Cellular Assay Target | This compound EC50 (µM) | Ibrutinib EC50 (µM) | Zanubrutinib EC50 (µM) | Spebrutinib EC50 (µM) | Tirabrutinib EC50 (µM) |
| EGFR Phosphorylation | >10 | 0.07 | 0.39 | 4.7 | >10 |
| T-Cell Activation | >10 | <1 | <1 | <1 | >10 |
This table highlights this compound's minimal off-target inhibition in cellular assays for EGFR and T-cell receptor signaling pathways.[3]
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the primary B-Cell Receptor (BCR) signaling pathway targeted by this compound and a key off-target pathway, the Epidermal Growth Factor Receptor (EGFR) pathway, which is more potently inhibited by less selective BTK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing findings on kinase selectivity. Below are generalized protocols for key cellular assays used to evaluate the off-target activity of this compound.
Cellular EGFR Phosphorylation Assay
Objective: To determine the effect of BTK inhibitors on EGF-induced EGFR phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A431 cells (human epidermoid carcinoma cell line with high EGFR expression) are cultured in appropriate media and seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with serial dilutions of this compound or other BTK inhibitors for a specified period (e.g., 1-2 hours).
-
Stimulation: Cells are stimulated with Epidermal Growth Factor (EGF) to induce EGFR phosphorylation.
-
Lysis: Following stimulation, cells are lysed to extract proteins.
-
Detection: Phosphorylated EGFR (pEGFR) levels are quantified using methods such as ELISA or Western Blot, with antibodies specific to phosphorylated tyrosine residues (e.g., Y1068, Y1173).[8]
-
Data Analysis: The concentration of the inhibitor that reduces pEGFR levels by 50% (EC50) is calculated by fitting the data to a dose-response curve. This compound shows an EC50 >10 µM in this assay, indicating a lack of significant off-target EGFR inhibition.[3]
T-Cell Receptor (TCR) Activation Assay
Objective: To assess the off-target inhibition of kinases involved in T-cell signaling, such as ITK and TXK.
Methodology:
-
Cell Lines/Primary Cells: Jurkat T-cells or primary human peripheral T-cells are used.[3]
-
Compound Incubation: Cells are pre-treated with various concentrations of the BTK inhibitors.
-
TCR Stimulation: T-cell activation is induced via TCR stimulation (e.g., using anti-CD3/CD28 antibodies).
-
Endpoint Measurement: Off-target activity is assessed by measuring downstream markers of T-cell activation, such as:
-
Data Analysis: EC50 values are determined based on the inhibition of the measured activation marker. This compound does not inhibit TCR-mediated activation of T-cells at concentrations up to 10 µM.[3]
Broad Kinase Profiling (e.g., KINOMEscan™)
Objective: To screen an inhibitor against a large panel of kinases to obtain a broad view of its selectivity.
Methodology:
-
Assay Principle: This is typically a competitive binding assay.[7] The test compound (this compound) competes with a tagged, broadly active ligand for binding to a large panel of immobilized kinases.[4]
-
Incubation: this compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel.[7]
-
Quantification: The amount of tagged ligand displaced by this compound is measured, often using quantitative PCR (qPCR) for a DNA tag.[4]
-
Data Analysis: Results are often reported as a percentage of the control signal (%Ctrl). A lower %Ctrl indicates stronger binding and inhibition. A common threshold for a significant "hit" is >65% inhibition.[4][7] In a screen of 395 kinases, this compound at 1 µM showed minimal binding outside of BTK, demonstrating a high degree of selectivity.[9]
Conclusion
The data from a range of cellular assays consistently demonstrate that this compound is a highly selective BTK inhibitor with minimal off-target activity.[1][2] Unlike first-generation inhibitors, it shows negligible effects on key signaling kinases such as EGFR and ITK at clinically relevant concentrations.[3][5] This high selectivity, confirmed through broad kinome profiling and specific cellular functional assays, is a key differentiating feature of this compound. For drug development professionals and researchers, this refined selectivity profile underscores the potential for a wider therapeutic window and a more manageable safety profile, providing a strong rationale for its use in B-cell malignancies.[1][4]
References
- 1. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Selectivity | CALQUENCE® (this compound) 100 mg tablets | For HCPs [calquencehcp.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib's Role in Inducing Apoptosis in B-Cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the targeted therapy of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] Its high selectivity and potent, irreversible inhibition of BTK disrupt key survival signals, leading to the induction of apoptosis in malignant B-cells. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound triggers programmed cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the critical signaling pathways involved.
Introduction: Targeting the B-Cell Receptor Pathway
The B-cell receptor (BCR) signaling pathway is a cornerstone of B-cell development, survival, and proliferation.[1][3] In many B-cell malignancies, this pathway is constitutively active, providing malignant cells with relentless pro-survival and proliferative signals.[1] BTK, a non-receptor tyrosine kinase, is a critical enzyme in this cascade.[1] Upon BCR activation, BTK activates downstream effectors, including Phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK) such as ERK.[4][5] These pathways are vital for the survival and proliferation of malignant B-cells.[4]
This compound was developed as a highly selective and potent BTK inhibitor to specifically counteract this dependency.[2][3] Unlike the first-generation inhibitor ibrutinib, this compound exhibits minimal off-target activity, leading to a more favorable tolerability profile.[1][2][6][7] Its primary mechanism of antitumor activity is the induction of apoptosis, or programmed cell death.[1]
Core Mechanism of Action: Irreversible BTK Inhibition
This compound functions as a covalent, irreversible inhibitor of BTK.[8] It possesses a reactive butynamide group that forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding site of the BTK enzyme.[1][6][7][9] This irreversible binding permanently inactivates the kinase, effectively shutting down the BCR signaling cascade.[1][8] The disruption of these survival signals tips the cellular balance towards apoptosis.[1][4]
Induction of Apoptosis: Molecular Consequences of BTK Inhibition
By blocking BTK, this compound prevents the activation of key downstream pro-survival pathways.[10] This disruption leads to a decrease in the expression of anti-apoptotic proteins, such as those in the B-cell lymphoma-2 (Bcl-2) family, and the subsequent activation of the intrinsic mitochondrial apoptotic pathway.[3][11][12]
Studies have shown that BTK inhibition enhances mitochondrial BCL-2 dependence in CLL cells.[11] this compound treatment leads to the downregulation of Mcl-1, an anti-apoptotic Bcl-2 family member, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark events of apoptosis.[12][13]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified across various B-cell malignancy models. While specific percentages vary by cell type and experimental conditions, a consistent dose-dependent increase in apoptosis is observed.
| Cell Type | Drug Concentration (μM) | Time Point (hours) | Outcome | Reference |
| Primary CLL Cells | 1 | 48 | Significant induction of apoptosis (cleaved PARP) | [12] |
| Primary CLL Cells | 1 | 24, 48, 72 | Modest but significant increase in apoptosis vs. control | [13] |
| Primary CLL Cells | 3 | 24, 48, 72 | Modest but significant increase in apoptosis vs. control | [13] |
| Canine Lymphoma (CLBL1) | 1 | 72 | Significant decrease in cell viability and proliferation | [14] |
| Human CLL Splenocytes (in vivo) | N/A (oral dosing) | 3 weeks | 50% median reduction in Ki67+ (proliferating) cells | [15] |
Note: In comparative studies, ibrutinib often induced slightly higher rates of apoptosis in vitro, though the differences were modest.[13] However, this compound's increased selectivity may contribute to better overall therapeutic outcomes in vivo.[6][7]
Modulation of Downstream Signaling Molecules
The on-target effect of this compound is evident in the reduced phosphorylation of key signaling proteins downstream of BTK.
| Protein Target | Cell Model | Median Change from Baseline | Significance (P-value) | Reference |
| p-PLCγ2 | TCL1 Mouse Model | -32% | 0.005 | [15] |
| p-S6 | TCL1 Mouse Model | -20% | 0.03 | [15] |
| p-NF-κB (p65) | TCL1 Mouse Model | -26% | 0.01 | [15] |
| p-BTK | Primary CLL Cells | -15% | <0.05 | [15] |
Experimental Protocols & Methodologies
Assessing the pro-apoptotic activity of this compound involves a series of well-established cellular and molecular biology techniques.
Cell Viability and Apoptosis Assays
Objective: To quantify the extent of apoptosis and reduction in cell viability in B-cell malignancy cell lines or primary cells following this compound treatment.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture: Culture primary CLL cells or cell lines (e.g., JeKo-1, Z-138) in appropriate media.[16]
-
Treatment: Seed cells (e.g., 1 x 10^6 cells in a 6-well plate) and treat with varying concentrations of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[12][16]
-
Harvesting: Collect cells by centrifugation.[17] For adherent cells, use a gentle dissociation agent like trypsin first.[17]
-
Washing: Wash the cell pellet with cold Phosphate-Buffered Saline (PBS).[17]
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., FITC) and a viability dye like PI, following the manufacturer's instructions (e.g., BD Biosciences FITC Annexin V Apoptosis Detection Kit).[17][18]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells promptly using a flow cytometer.[18] Quantify the percentage of cells in each quadrant: live, early apoptotic, and late apoptotic/necrotic.[17]
Western Blotting for Apoptotic Markers
Objective: To detect changes in the expression and cleavage of key proteins involved in the BCR signaling and apoptosis pathways.
Detailed Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-BTK, total BTK, cleaved PARP, cleaved Caspase-3, Mcl-1, β-actin).
-
Washing & Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Conclusion and Therapeutic Implications
This compound's clinical efficacy in B-cell malignancies is fundamentally linked to its ability to potently and selectively inhibit BTK, thereby disrupting the pro-survival BCR signaling that these cancers depend on.[1][4] This disruption effectively shuts down downstream pathways involving PLCγ2, ERK, and NF-κB, leading to a decrease in anti-apoptotic protein expression and the induction of programmed cell death.[12][15] The high selectivity of this compound minimizes off-target effects, offering a significant advantage in clinical settings.[1][7] Furthermore, understanding that BTK inhibition primes cells for apoptosis provides a strong rationale for combination therapies, such as pairing this compound with Bcl-2 inhibitors like venetoclax, to achieve deeper and more durable responses in patients.[1][3][11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and this compound on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 10. This compound: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruton’s tyrosine kinase inhibition increases BCL-2 dependence and enhances sensitivity to venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The specific Bruton tyrosine kinase inhibitor this compound (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical Evaluation of the Novel BTK Inhibitor this compound in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Cell viability and apoptosis assays [bio-protocol.org]
The Structural Basis of Acalabrutinib's High Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular underpinnings of Acalabrutinib's high selectivity as a second-generation Bruton's tyrosine kinase (BTK) inhibitor. By minimizing off-target activity, this compound offers a more favorable safety profile compared to its first-generation predecessor, Ibrutinib. This document provides a detailed examination of its binding mechanics, comparative quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction: The Imperative for Selective BTK Inhibition
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for B-cell proliferation, differentiation, and survival.[1][3] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cancer cell growth.[3]
This compound is a potent and highly selective second-generation BTK inhibitor.[4] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[5] Unlike the first-generation inhibitor Ibrutinib, this compound was engineered for greater selectivity to reduce off-target effects, which are believed to contribute to adverse events such as atrial fibrillation and bleeding.[4][5][6] This enhanced selectivity is the cornerstone of its improved therapeutic window.
The Structural and Molecular Basis of Selectivity
This compound's high selectivity is attributed to its unique chemical structure and binding kinetics. It possesses a 2-pyridylbenzamide moiety and an electrophilic 2-butynamide "warhead" that covalently binds to the Cys481 residue within the ATP binding pocket of BTK.[5] The crystal structure of the BTK kinase domain in complex with this compound reveals that the inhibitor stabilizes the kinase in an inactive conformation.
The key to this compound's selectivity lies in its optimized interactions with the BTK active site and reduced affinity for other kinases, even those with a homologous cysteine residue. This is in contrast to Ibrutinib, which inhibits a broader range of kinases, including members of the TEC and EGFR families, contributing to its off-target effects.[5]
Quantitative Analysis: this compound vs. Ibrutinib
The selectivity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values against BTK and a panel of off-target kinases with those of Ibrutinib. A higher IC50 value indicates lower potency and, therefore, greater selectivity.
| Kinase Target | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Kinase Family | Relevance |
| BTK | 5.1 | 1.5 | TEC Family | Primary Target |
| ITK | >1000 | <10 | TEC Family | Off-target, T-cell function |
| TEC | 19 | <10 | TEC Family | Off-target |
| BMX | 31 | <10 | TEC Family | Off-target |
| TXK | 3.4 | <10 | TEC Family | Off-target |
| EGFR | >10000 | 4700 | Receptor Tyrosine Kinase | Off-target, potential for skin toxicities, diarrhea |
| BLK | 5.3 | <10 | SRC Family | Off-target |
| FGR | >1000 | <10 | SRC Family | Off-target |
| FYN | >1000 | <10 | SRC Family | Off-target |
| HCK | >1000 | <10 | SRC Family | Off-target |
| LCK | >1000 | <10 | SRC Family | Off-target |
| LYN | >1000 | <10 | SRC Family | Off-target |
| SRC | >1000 | <10 | SRC Family | Off-target |
| YES | >1000 | <10 | SRC Family | Off-target |
| JAK3 | >10000 | 31 | JAK Family | Off-target, potential for immunosuppression |
Data compiled from published biochemical assays.[5]
Experimental Protocols
The determination of kinase inhibition profiles and selectivity involves a range of biochemical and cellular assays. Below are overviews of the key experimental methodologies.
Biochemical Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Common Methodologies:
-
KINOMEscan™ (DiscoverX): This is a competitive binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Z'-LYTE™ (Thermo Fisher Scientific): This fluorescence-based assay measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage.
-
LanthaScreen™ (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled tracer that binds to the kinase active site. Inhibition of the kinase prevents phosphorylation of the substrate, leading to a decrease in the FRET signal.
General Workflow:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, and ATP in an appropriate kinase reaction buffer.
-
Compound Dilution: Perform serial dilutions of the test compound (e.g., this compound) to create a range of concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity using a specific detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Convert the raw data to percent inhibition relative to a no-inhibitor control. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.
Cellular BTK Occupancy Assay
Objective: To measure the extent and duration of BTK engagement by an inhibitor within a cellular context.
Methodology:
This assay often utilizes a probe that binds to the same Cys481 residue as the covalent inhibitor.
-
Cell Treatment: Treat cells (e.g., peripheral blood mononuclear cells) with the BTK inhibitor at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including BTK.
-
Probe Incubation: Incubate the cell lysates with a biotinylated probe that covalently binds to the unoccupied BTK active sites.
-
Capture and Detection: Capture the probe-bound BTK on a streptavidin-coated plate and detect the amount of captured BTK using a specific anti-BTK antibody and a labeled secondary antibody.
-
Data Analysis: The amount of probe-bound BTK is inversely proportional to the occupancy of BTK by the inhibitor. The percentage of BTK occupancy is calculated by comparing the signal from treated cells to that of untreated controls.
Visualizing Key Pathways and Processes
The BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: The BTK signaling cascade initiated by B-cell receptor activation.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 of a kinase inhibitor.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The high selectivity of this compound for BTK is a result of its optimized chemical structure and binding kinetics, which minimize interactions with off-target kinases. This enhanced selectivity, supported by quantitative biochemical and cellular data, translates into a more favorable safety profile compared to the first-generation BTK inhibitor, Ibrutinib. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the success of targeted kinase inhibitors.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound vs. ibrutinib: How do they compare? [drugs.com]
- 5. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed safety profile of this compound vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Acalabrutinib (ACP-196): A Selective Approach to Bruton's Tyrosine Kinase Inhibition
An In-depth Technical Guide on the Early Discovery and Development of a Second-Generation BTK Inhibitor
Introduction
Acalabrutinib (formerly ACP-196) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant efficacy in the treatment of B-cell malignancies. Its development was driven by the need to improve upon the first-in-class BTK inhibitor, ibrutinib, by minimizing off-target effects and thereby enhancing its safety profile. This technical guide provides a comprehensive overview of the early discovery and preclinical and clinical development of this compound, with a focus on its mechanism of action, kinase selectivity, and the foundational experiments that established its clinical potential.
Medicinal Chemistry and the Rationale for a More Selective Inhibitor
The discovery of this compound was a rational drug design effort aimed at creating a more selective BTK inhibitor than ibrutinib. While ibrutinib demonstrated the clinical utility of targeting BTK, it also inhibits other kinases, such as epidermal growth factor receptor (EGFR) and interleukin-2-inducible T-cell kinase (ITK), which are associated with adverse effects like rash, diarrhea, and bleeding.[1][2]
This compound, like ibrutinib, is an irreversible inhibitor that forms a covalent bond with the cysteine 481 (Cys481) residue in the active site of BTK.[3] The chemical structure of this compound was optimized to increase its specificity for BTK while reducing its affinity for other kinases. This enhanced selectivity is a key differentiator and is believed to contribute to its improved tolerability.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the survival, proliferation, and trafficking of both normal and malignant B-cells. BTK is a key enzyme in this cascade. By irreversibly binding to BTK, this compound effectively blocks its enzymatic activity, leading to the inhibition of downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), extracellular signal-regulated kinase (ERK), and protein kinase B (AKT), as well as the nuclear factor-kappa B (NF-κB) pathway. This disruption of BCR signaling ultimately leads to decreased B-cell proliferation and survival.[5][6]
Preclinical Evaluation
In Vitro Studies
Kinase Inhibition Assays
The selectivity of this compound was a central focus of its early evaluation. Kinase inhibition assays were performed to compare its activity against BTK with that of ibrutinib and to assess its off-target effects.
Table 1: Kinase Inhibition Profile of this compound vs. Ibrutinib
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 3 - 5.1 [5][7] | 0.5 - 1.5 [7] |
| TEC | >1000[5] | 2.9[5] |
| ITK | >1000[5] | 10.7[5] |
| EGFR | >1000[2] | 5.6[2] |
| SRC | >1000[5] | 20.2[5] |
| LCK | >1000[5] | 3.9[5] |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Experimental Protocol: Kinase Inhibition Assay
A common method for determining kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. For BTK, this typically involves:
-
Reagents: Recombinant human BTK, a suitable substrate (e.g., a poly-peptide), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compounds (this compound, ibrutinib).
-
Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radioisotope into the substrate.
-
Data Analysis: The concentration of the inhibitor that results in a 50% reduction in kinase activity (IC50) is calculated from a dose-response curve.
Cell-Based Signaling Assays
To confirm that the biochemical kinase inhibition translated to cellular activity, in vitro signaling assays were conducted using primary chronic lymphocytic leukemia (CLL) cells. These assays demonstrated that this compound effectively inhibited the phosphorylation of BTK's downstream targets, such as PLCγ2, ERK, and S6.[5]
Experimental Protocol: In Vitro Signaling Assay in Primary CLL Cells
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from patients with CLL.
-
Treatment: The CLL cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: The B-cell receptor is stimulated, typically with anti-IgM, to activate the signaling pathway.
-
Lysis and Western Blotting: The cells are lysed, and the proteins are separated by gel electrophoresis. Western blotting is then used to detect the phosphorylated forms of BTK, PLCγ2, ERK, and other signaling proteins using phospho-specific antibodies.
-
Flow Cytometry: Alternatively, flow cytometry can be used to measure the phosphorylation of intracellular proteins on a single-cell level.
In Vivo Studies
The in vivo efficacy of this compound was evaluated in several animal models of B-cell malignancies.
Murine Models of CLL
Two key mouse models were used to assess the in vivo activity of this compound:
-
TCL1 Adoptive Transfer Model: In this model, leukemic cells from Eμ-TCL1 transgenic mice are transplanted into recipient mice. This compound treatment in this model led to decreased autophosphorylation of BTK, reduced expression of BCR activation markers (CD86 and CD69), and a significant increase in survival compared to vehicle-treated mice.[8]
-
Human CLL Xenograft Model (NSG mice): In this model, primary human CLL cells are engrafted into immunodeficient NSG mice. This compound treatment resulted in decreased phosphorylation of PLCγ2 and ERK, reduced tumor cell proliferation, and a lower tumor burden.[8]
Canine Model of B-Cell Non-Hodgkin Lymphoma (NHL)
This compound was also evaluated in a spontaneous canine model of B-cell NHL. In this study, oral administration of this compound was well-tolerated and resulted in partial remissions in some of the treated dogs, providing further evidence of its in vivo activity.
Experimental Protocol: In Vivo Murine Efficacy Study
-
Animal Model: An appropriate mouse model, such as the TCL1 adoptive transfer or a xenograft model, is selected.
-
Drug Administration: this compound is administered to the mice, typically orally (e.g., in the drinking water or by gavage), at various doses. A control group receives a vehicle.
-
Monitoring: The mice are monitored for tumor growth (e.g., by measuring spleen size or bioluminescence imaging) and overall health.
-
Pharmacodynamic Analysis: At the end of the study, tissues (e.g., spleen, blood) are collected to assess the levels of phosphorylated signaling proteins (pBTK, pPLCγ2, etc.) by western blotting or flow cytometry to confirm on-target activity.
-
Efficacy Endpoints: The primary efficacy endpoints are typically tumor growth inhibition and improvement in overall survival.
Early Clinical Development
Phase 1/2 Study in Relapsed/Refractory CLL (NCT02029443)
The first-in-human study of this compound was a Phase 1/2 trial in patients with relapsed or refractory CLL.[2][9] The study was designed to assess the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Pharmacokinetics
This compound demonstrated rapid oral absorption and elimination, with a mean half-life of approximately one hour across all dose cohorts.[2] The exposure to this compound was found to be dose-proportional, and there was no drug accumulation with repeated dosing.[2]
Table 2: Pharmacokinetic Parameters of this compound in the Phase 1/2 CLL Study
| Dose Cohort | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 100 mg QD | Data not specified | ~1 | Data not specified |
| 200 mg QD | Data not specified | ~1 | Data not specified |
| 400 mg QD | Data not specified | ~1 | Data not specified |
| 100 mg BID | Data not specified | ~1 | Data not specified |
(Specific Cmax and AUC values for each dose cohort were not detailed in the initial publications, but the rapid absorption and short half-life were consistently reported.)[2]
Pharmacodynamics: BTK Occupancy
A key pharmacodynamic measure in the development of irreversible inhibitors is target occupancy. In the Phase 1/2 study, this compound demonstrated near-complete and continuous BTK occupancy in peripheral blood mononuclear cells, particularly with twice-daily (BID) dosing.[10] At a dose of 100 mg BID, the median BTK occupancy was 97% at trough drug levels.[10]
Experimental Protocol: BTK Occupancy Assay
-
Sample Collection: Peripheral blood samples are collected from patients at various time points before and after this compound administration.
-
Cell Isolation: PBMCs are isolated from the blood samples.
-
Lysis: The cells are lysed to release the intracellular contents, including BTK.
-
Probe Labeling: A biotin-tagged analog of this compound is used as a probe to bind to any unoccupied BTK.
-
ELISA-based Detection: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of probe-bound BTK. The percentage of BTK occupancy is then calculated by comparing the amount of unoccupied BTK in the post-dose samples to the total amount of BTK in the pre-dose samples.[10]
Clinical Activity
In the Phase 1/2 study, this compound demonstrated a high overall response rate (ORR) of 95% in patients with relapsed CLL, with 85% achieving a partial response and 10% a partial response with lymphocytosis.[2] Importantly, the ORR was 100% in the high-risk subgroup of patients with a 17p13.1 deletion.[2] The treatment was well-tolerated, with the most common adverse events being headache and diarrhea, which were mostly mild to moderate in severity.[2]
Conclusion
The early discovery and development of this compound represent a successful example of rational drug design aimed at improving upon an existing therapy. Through a focused medicinal chemistry effort, a more selective BTK inhibitor was created, which translated to a favorable safety profile in preclinical and early clinical studies. The comprehensive preclinical evaluation, including in vitro and in vivo experiments, provided a strong rationale for its clinical development. The initial Phase 1/2 study in patients with relapsed/refractory CLL confirmed its high level of clinical activity and tolerability, paving the way for its eventual approval and establishment as a key therapeutic option for patients with B-cell malignancies.
References
- 1. ajmc.com [ajmc.com]
- 2. This compound (ACP-196) in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. promega.com [promega.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Western Blot Protocol for Determining the Effect of Acalabrutinib on PLCγ2 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for assessing the inhibitory effect of Acalabrutinib on the phosphorylation of Phospholipase C gamma 2 (PLCγ2) using Western blotting. This compound is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its activation leads to the phosphorylation and subsequent activation of downstream targets, including PLCγ2.[2][3] This protocol offers a comprehensive guide for cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection to quantitatively measure the reduction in PLCγ2 phosphorylation upon this compound treatment.
Introduction
The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. Bruton's tyrosine kinase (BTK) is a key mediator in this cascade, and its inhibition has proven to be an effective therapeutic strategy. This compound is a potent BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to its irreversible inhibition.[1]
One of the immediate downstream targets of BTK is Phospholipase C gamma 2 (PLCγ2). Upon BCR activation, BTK phosphorylates PLCγ2 at specific tyrosine residues (e.g., Y753, Y759, Y1217), leading to its activation.[4] Activated PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to propagate the signal downstream, ultimately influencing cell proliferation and survival.
By inhibiting BTK, this compound effectively blocks the phosphorylation of PLCγ2, thereby attenuating BCR signaling.[2][3] Western blotting is a robust and widely used technique to detect and quantify changes in protein phosphorylation. This application note details a Western blot protocol to specifically measure the effect of this compound on PLCγ2 phosphorylation in a relevant cell line.
Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a signaling cascade. This leads to the activation of BTK, which in turn phosphorylates and activates PLCγ2. This compound acts as a targeted inhibitor of BTK, preventing the downstream phosphorylation of PLCγ2 and subsequent signaling events.
Experimental Data
The following tables summarize the quantitative effects of this compound on PLCγ2 phosphorylation. Data is presented as a percentage of the control (vehicle-treated) condition.
Table 1: Dose-Dependent Inhibition of PLCγ2 Phosphorylation by this compound in Platelets
| This compound Concentration (µM) | Mean Inhibition of p-PLCγ2 (Tyr753) (%) |
| 1.0 | Significant Inhibition |
| 2.0 | Significant Inhibition |
Data adapted from a study on collagen-stimulated human platelets.[5] The term "Significant Inhibition" indicates a statistically significant decrease in phosphorylation compared to the vehicle control as reported in the source.
Table 2: Inhibition of PLCγ2 Phosphorylation in CLL Patient Cells
| Treatment Day | Median Change in p-PLCγ2 (Tyr759) from Baseline (%) | Interquartile Range (IQR) |
| Day 28 | -23% | -38% to -7% |
Data from a clinical study in patients with Chronic Lymphocytic Leukemia (CLL) receiving this compound.[6]
Experimental Protocol
This protocol is optimized for a human B-cell lymphoma cell line (e.g., Ramos or a similar cell line with constitutive BCR signaling).
Materials and Reagents
-
Cell Line: Human B-cell lymphoma cell line (e.g., Ramos)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail 1 & 2
-
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: with β-mercaptoethanol
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer:
-
25 mM Tris
-
192 mM Glycine
-
20% Methanol
-
-
PVDF Membrane: 0.45 µm
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-PLCγ2 (Tyr759)
-
Mouse anti-total PLCγ2
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
TBST Buffer:
-
20 mM Tris, pH 7.6
-
150 mM NaCl
-
0.1% Tween-20
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment a. Culture Ramos cells in complete RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for a predetermined time (e.g., 2 hours).
2. Cell Lysis and Protein Quantification a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE a. Normalize the protein concentration of all samples with RIPA buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Denature the samples by heating at 95°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a protein ladder in one lane. e. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer for 10-15 minutes. Note: Pre-wet the PVDF membrane in 100% methanol for 30 seconds before equilibrating in transfer buffer. b. Assemble the transfer stack (sandwich) according to the transfer apparatus manufacturer's instructions. c. Perform the protein transfer (e.g., at 100V for 60-90 minutes at 4°C).
5. Immunodetection a. After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2][3][7][8][9] b. Incubate the membrane with the primary antibody against phospho-PLCγ2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. g. Capture the chemiluminescent signal using an imaging system.
6. Stripping and Reprobing (Optional) a. To detect total PLCγ2 and β-actin on the same membrane, the membrane can be stripped using a mild stripping buffer. b. After stripping, wash the membrane thoroughly and repeat the blocking and immunodetection steps with the primary antibodies for total PLCγ2 and β-actin.
7. Data Analysis a. Quantify the band intensities for phospho-PLCγ2, total PLCγ2, and β-actin using densitometry software (e.g., ImageJ). b. Normalize the phospho-PLCγ2 signal to the total PLCγ2 signal to account for any differences in protein loading. c. Further normalize to the β-actin signal to ensure equal loading between lanes. d. Express the results as a percentage of the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours. Optimize BSA concentration. Ensure thorough washing. |
| Secondary antibody concentration too high | Decrease the secondary antibody concentration (e.g., to 1:10,000 or 1:20,000).[7] | |
| Contaminated buffers | Prepare fresh buffers. | |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Primary antibody not effective | Use a validated antibody at the recommended dilution. | |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Phosphatase activity | Ensure fresh phosphatase inhibitors were added to the lysis buffer. Keep samples on ice. | |
| Non-specific Bands | Primary or secondary antibody cross-reactivity | Optimize antibody dilutions. Use a more specific antibody. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. Keep samples on ice. |
Conclusion
This application note provides a robust and detailed protocol for the analysis of this compound's effect on PLCγ2 phosphorylation using Western blotting. By following this methodology, researchers can effectively quantify the on-target activity of this compound and other BTK inhibitors, providing valuable insights for preclinical and clinical drug development. The use of appropriate controls and careful optimization of each step are crucial for obtaining reliable and reproducible results.
References
- 1. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot blocking: Best practices | Abcam [abcam.com]
- 3. biomol.com [biomol.com]
- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and this compound delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences and similarities in the effects of ibrutinib and this compound on platelet functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Acalabrutinib in Mouse Xenograft Models
Introduction
Acalabrutinib is a highly selective and potent second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is essential for the proliferation, survival, and differentiation of both normal and malignant B-cells.[1][3] this compound forms a covalent bond with the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition.[2][4] This action disrupts downstream signaling, ultimately inhibiting the growth of B-cell malignancies.[2][5] In preclinical studies, this compound has demonstrated significant anti-tumor activity in various mouse xenograft models, particularly for hematological malignancies like Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL).[6][7][8] Its high selectivity minimizes off-target effects compared to the first-generation BTK inhibitor, ibrutinib.[4]
These application notes provide a comprehensive overview of the dosing and administration of this compound in common mouse xenograft models, complete with detailed protocols and quantitative data summaries to guide researchers in designing their in vivo studies.
Mechanism of Action: BCR Signaling Pathway Inhibition
This compound exerts its therapeutic effect by targeting BTK within the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways, including the NF-κB and MAPK/ERK pathways, promoting cell proliferation and survival. This compound's irreversible inhibition of BTK blocks these downstream events.[4][6]
Data Presentation: this compound Dosing in Xenograft Models
The following tables summarize quantitative data from various preclinical studies, providing a reference for dose selection and expected outcomes.
Table 1: Summary of this compound Dosing and Efficacy in Mouse Xenograft Models
| Model Type | Cell Line / Source | Mouse Strain | This compound Dose | Route of Administration | Key Findings & Efficacy |
| Chronic Lymphocytic Leukemia (CLL) | Primary Human CLL Cells | NSG | Not specified | Drinking Water | Significantly decreased tumor burden in the spleen; Reduced phosphorylation of PLCγ2 and ERK.[6][9] |
| TCL1 Adoptive Transfer | Eμ-TCL1 Leukemic Cells | C57BL/6 | Not specified | Drinking Water | Increased median survival from 59 days (vehicle) to 81 days.[6][10] |
| Potency Comparison | N/A | C57BL/6 | 25 mg/kg | Oral Gavage | Used to compare in vivo potency and B-cell function return versus ibrutinib.[6][10] |
| Mantle Cell Lymphoma (MCL) & DLBCL | Not specified | Not specified | 12.5 mg/kg BID | Not specified | Resulted in significant tumor growth inhibition.[8] |
| TCL1 Adoptive Transfer (Combination) | TCL1-192 Cells | SCID | Not specified | Not specified | Combination with PI3Kδ inhibitor (ACP-319) was superior to single-agent therapy in reducing tumor burden and extending survival.[11] |
Table 2: Summary of Pharmacodynamic Effects of this compound in Mouse Models
| Biomarker / Endpoint | Model Type | Effect of this compound |
| p-PLCγ2 | CLL Xenograft (NSG) | Significantly decreased.[4][6] |
| p-ERK | CLL Xenograft (NSG) | Significantly decreased.[4][6] |
| Cell Proliferation (Ki67) | CLL Xenograft (NSG) | Significantly inhibited.[4] |
| p-BTK | TCL1 Adoptive Transfer | Decreased.[6] |
| p-S6 | TCL1 Adoptive Transfer | Decreased.[6] |
| CD86 and CD69 Expression | Mouse Splenocytes | Inhibited near baseline levels 3 hours post-dose.[8] |
| Splenic Tumor Burden | CLL Xenograft & TCL1 | Significantly reduced compared to vehicle.[6][11] |
Experimental Workflow
A typical workflow for an in vivo xenograft study involving this compound includes mouse model selection, cell implantation, treatment administration, and endpoint analysis.
Experimental Protocols
Protocol 1: Human CLL Xenograft Model in NSG Mice
This protocol is adapted from studies using primary human CLL cells engrafted into immunodeficient NSG mice.[6][9]
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1WjI/SzJ (NSG) mice.
-
Viably frozen primary human CLL mononuclear cells (MNCs).
-
Busulfan.
-
This compound.
-
Vehicle control (e.g., sterile water).
-
Standard cell culture and animal handling equipment.
Methodology:
-
Animal Acclimation: Acclimate NSG mice for at least one week before the start of the experiment.
-
This compound Formulation: Prepare this compound in the drinking water at the desired concentration. Ensure the solution is fresh and protected from light if necessary.
-
Pre-Treatment and Priming (Day -1):
-
Cell Injection (Day 0):
-
Thaw and prepare primary human CLL MNCs.
-
Inject the CLL cells into the mice. A combination of intraperitoneal (IP) and intravenous (IV) injections can improve engraftment efficiency.[12]
-
-
Treatment and Monitoring:
-
Continue treatment with this compound in the drinking water for the duration of the study (e.g., 3 weeks).[6]
-
Monitor mice regularly for signs of distress, weight loss, and tumor burden (if applicable, via peripheral blood sampling for flow cytometry).
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., 21 days), euthanize the mice.[6]
-
Collect whole blood and spleens.
-
Process splenocytes to create single-cell suspensions.
-
Analyze tissues for tumor burden (e.g., flow cytometry for CD45+/CD19+/CD5+ cells) and pharmacodynamic markers (e.g., phospho-flow for p-PLCγ2, p-ERK).[6][10]
-
Protocol 2: TCL1 Adoptive Transfer Model
This protocol describes a more aggressive leukemia model used to assess survival benefits.[6][9]
Materials:
-
C57BL/6 or SCID mice.
-
Leukemic splenocytes from Eμ-TCL1 transgenic mice.
-
This compound.
-
Vehicle control.
-
Flow cytometry reagents for immunophenotyping (e.g., anti-CD5, anti-CD19).
Methodology:
-
Cell Transplantation: Inject leukemic Eμ-TCL1 cells intravenously into recipient C57BL/6 mice.
-
Tumor Burden Monitoring: Monitor the peripheral blood of recipient mice for tumor engraftment. This is typically done by weekly tail vein bleeds and flow cytometry analysis for CD5+/CD19+ cells.[9]
-
Treatment Initiation: Once the tumor burden in the peripheral blood reaches a predetermined threshold (e.g., ≥10%), randomize the mice into treatment groups.[9]
-
Drug Administration: Administer vehicle or this compound continuously via the drinking water.[9]
-
Survival Endpoint: Monitor mice daily for health status and signs of disease progression. The primary endpoint for this model is overall survival.[6] Euthanize mice when they meet pre-defined endpoint criteria (e.g., significant weight loss, hind-limb paralysis).
-
Optional Pharmacodynamic Analysis: A subset of mice can be euthanized at earlier time points to collect spleens and other tissues for analysis of BTK occupancy and downstream signaling inhibition (e.g., p-BTK, p-S6).[6]
Protocol 3: Preparation and Administration of this compound
1. Administration via Drinking Water (Continuous Dosing):
-
Calculation: Determine the required concentration of this compound in the water based on the target dose (mg/kg/day), average mouse weight, and average daily water consumption (typically 3-5 mL per mouse per day).
-
Preparation: Dissolve the calculated amount of this compound in the appropriate vehicle (e.g., sterile water). The use of a solubilizing agent may be necessary depending on the formulation.
-
Administration: Provide the medicated water in standard water bottles. Replace the solution regularly (e.g., every 2-3 days) to ensure stability and consistent dosing. Wrap bottles in foil to protect from light if the compound is light-sensitive.
2. Administration via Oral Gavage (Bolus Dosing):
-
Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Dose Calculation: Calculate the volume to be administered to each mouse based on its individual body weight and the concentration of the dosing solution.
-
Administration: Administer the calculated volume directly into the stomach using a proper-sized oral gavage needle. This method is useful for studies requiring precise timing or pharmacokinetic analysis.[6][10] A dose of 25 mg/kg has been used in this manner for potency assays.[10]
References
- 1. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single and combined BTK and PI3Kδ inhibition with this compound and ACP-319 in pre-clinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation Markers with Acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[1][3][4] this compound covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition.[1][3] This targeted action disrupts the downstream signaling cascade, including the NF-κB and PI3K/MAPK pathways, thereby inhibiting the activation and proliferation of malignant B-cells.[4][5]
Flow cytometry is a powerful technique for assessing the pharmacodynamic effects of this compound at a single-cell level. By measuring the expression of specific cell surface markers, researchers can quantify the extent of B-cell activation and its inhibition by this compound. Key activation markers include CD69, an early marker of lymphocyte activation, and CD86, a co-stimulatory molecule.[3][6][7] This document provides detailed protocols for the in vitro treatment of B-cells with this compound, subsequent activation, and multiparameter flow cytometry analysis of activation markers.
Principle of the Assay
This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on B-cell activation. Isolated B-cells are pre-treated with varying concentrations of this compound before being stimulated to induce activation. The expression of B-cell activation markers is then quantified using fluorescently labeled antibodies and flow cytometry. A reduction in the expression of markers such as CD69 and CD86 in the presence of this compound indicates its inhibitory effect on the BCR signaling pathway.
Data Presentation: Summary of this compound's Effect on B-Cell Activation Markers
The following tables summarize the quantitative data on the effect of this compound on the expression of key B-cell activation markers and downstream signaling molecules as determined by flow cytometry.
Table 1: Effect of this compound on Cell Surface Activation Markers
| Marker | Cell Type | Treatment Conditions | Result | Reference |
| CD69 | Circulating CLL cells | This compound in patients (Day 3) | Median change of -41% | [6] |
| CD69 | Circulating CLL cells | This compound in patients (Day 28) | Median change of -62% | [6] |
| CD86 | Circulating CLL cells | This compound in patients (Day 3) | Median change of -26% | [6] |
| CD86 | Circulating CLL cells | This compound in patients (Day 28) | Median change of -46% | [6] |
| CD69 | Primary human CLL cells | In vitro treatment | Dose-dependent reduction | [7] |
| CD86 | Primary human CLL cells | In vitro treatment | Dose-dependent reduction | [7] |
Table 2: Effect of this compound on Downstream Signaling Molecules
| Marker | Cell Type | Treatment Conditions | Result | Reference |
| Phospho-BTK (Y551) | Circulating CLL cells | This compound in patients (Day 3) | Median change of -16% | [6] |
| Phospho-BTK (Y551) | Circulating CLL cells | This compound in patients (Day 28) | Median change of -25% | [6] |
| Phospho-BTK (Y223) | Circulating CLL cells | This compound in patients | Significant reduction | [6] |
| Phospho-PLCγ2 (Y759) | Circulating CLL cells | This compound in patients | Significant reduction | [6] |
| Phospho-ERK (T202/Y204) | Circulating CLL cells | This compound in patients | Significant reduction | [6] |
| Phospho-NF-κB (p65 S529) | Circulating CLL cells | This compound in patients | Significant reduction | [6] |
Signaling Pathways and Experimental Workflow
BCR signaling pathway and the inhibitory action of this compound on BTK.
Experimental workflow for flow cytometry analysis of B-cell activation.
Experimental Protocols
Materials and Reagents
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a B-cell line.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.
-
B-Cell Isolation Kit: (e.g., CD19 MicroBeads, human).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
B-Cell Activator: Goat F(ab')2 anti-human IgM.
-
FACS Buffer: Phosphate-buffered saline (PBS) with 2% FBS and 0.05% sodium azide.
-
Fc Receptor Blocking Reagent: (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated Antibodies:
-
Anti-Human CD19 (B-cell marker)
-
Anti-Human CD69 (early activation marker)
-
Anti-Human CD86 (co-stimulatory molecule)
-
Viability Dye (e.g., 7-AAD or propidium iodide)
-
Isotype controls for each antibody
-
Protocol 1: Isolation of Human B-Cells from PBMCs
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Isolate B-cells using a human B-cell isolation kit following the manufacturer's instructions. This typically involves negative selection to obtain untouched B-cells.
-
Assess the purity of the isolated CD19+ B-cells by flow cytometry (should be >95%).
-
Resuspend the purified B-cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
Protocol 2: In Vitro this compound Treatment and B-Cell Activation
-
Plate the isolated B-cells (1 x 10^6 cells/well) in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose (typically ≤0.1%).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare the B-cell activation stimulus. A common method is to use anti-IgM antibodies.
-
Add the anti-IgM stimulus to the wells at a pre-determined optimal concentration (e.g., 10 µg/mL). Include an unstimulated control (no anti-IgM).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Staining for Flow Cytometry Analysis
-
After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in FACS buffer and add the Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Prepare a cocktail of the fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86, and isotype controls) in FACS buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 CD19+ events) for robust statistical analysis.
Data Analysis
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets using FSC-A versus FSC-H.
-
Gate on viable cells by excluding cells positive for the viability dye.
-
Identify the B-cell population by gating on CD19+ cells.
-
Within the CD19+ gate, analyze the expression of CD69 and CD86. This can be reported as the percentage of positive cells or the median fluorescence intensity (MFI).
-
Compare the expression of activation markers in the this compound-treated samples to the stimulated (vehicle control) and unstimulated controls.
Conclusion
The provided protocols offer a robust framework for assessing the inhibitory effects of this compound on B-cell activation using flow cytometry. This methodology is crucial for preclinical studies, allowing for the quantification of the pharmacodynamic effects of BTK inhibitors and other immunomodulatory compounds. The detailed analysis of B-cell activation markers provides valuable insights into the mechanism of action of novel therapeutics targeting B-cell signaling pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | this compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 3. This compound (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Establishing an In Vitro Model of Acalabrutinib Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib is a second-generation, highly selective, irreversible Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Despite its effectiveness, acquired resistance to this compound can occur, posing a clinical challenge. The primary mechanism of resistance involves mutations in the BTK gene, particularly at the C481 residue where this compound covalently binds.[1][3][4] Understanding the mechanisms of resistance and developing strategies to overcome them is crucial. This document provides detailed application notes and protocols for establishing and characterizing an in vitro model of this compound resistance.
Core Concepts in this compound Resistance
Acquired resistance to this compound in vitro is predominantly driven by specific genetic alterations that either prevent the drug from binding to its target or activate downstream signaling pathways, bypassing the need for BTK activity.
Key Mechanisms of Resistance:
-
BTK Mutations: The most common mechanism is the acquisition of mutations in the BTK gene at the C481 position (e.g., C481S, C481R, C481Y).[2] These mutations substitute the cysteine residue crucial for the irreversible covalent binding of this compound, thereby reducing the drug's inhibitory effect.[3][4] Other, less frequent BTK mutations have also been identified.[2]
-
PLCγ2 Mutations: Mutations in Phospholipase C gamma 2 (PLCγ2), a key downstream substrate of BTK, can also confer resistance.[4][5] These gain-of-function mutations lead to constitutive activation of the B-cell receptor (BCR) signaling pathway, even in the presence of BTK inhibition.
-
Bypass Signaling: Activation of alternative pro-survival signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways, can also contribute to this compound resistance by providing alternative routes for cell survival and proliferation.[5][6]
Experimental Workflow for Establishing this compound-Resistant Cell Lines
A systematic approach is required to develop and validate an in vitro model of this compound resistance. The general workflow involves inducing resistance in a sensitive cell line, followed by comprehensive characterization to confirm the resistant phenotype and elucidate the underlying mechanisms.
Data Presentation: Quantitative Analysis of this compound Resistance
Clear and structured presentation of quantitative data is essential for comparing the characteristics of parental (sensitive) and resistant cell lines.
Table 1: Cellular Proliferation and Drug Sensitivity
| Cell Line | This compound IC50 (µM) | Doubling Time (hours) |
| Parental (e.g., MEC-1) | Insert Value | Insert Value |
| This compound-Resistant | Insert Value | Insert Value |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| Parental (e.g., MEC-1) | Vehicle Control | Insert Value |
| This compound (1 µM) | Insert Value | |
| This compound-Resistant | Vehicle Control | Insert Value |
| This compound (1 µM) | Insert Value |
Table 3: Mutational Status of Key Resistance Genes
| Cell Line | BTK (C481) | PLCγ2 |
| Parental (e.g., MEC-1) | Wild-Type | Wild-Type |
| This compound-Resistant | e.g., C481S | e.g., Wild-Type |
Signaling Pathways Implicated in this compound Resistance
The B-cell receptor (BCR) signaling pathway is central to the mechanism of action of this compound and the development of resistance.
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a B-cell Malignancy Cell Line
This protocol describes a method for generating this compound-resistant cell lines through continuous, long-term exposure to escalating concentrations of the drug.[7]
Materials:
-
Parental B-cell malignancy cell line (e.g., MEC-1 for CLL, JeKo-1 for MCL)[6][8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ACP-196)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Establish Parental Cell Culture: Culture the parental cell line in complete medium to ensure logarithmic growth.
-
Initial this compound Exposure: Begin by treating the cells with a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and resumed normal proliferation in the presence of the initial this compound concentration, gradually increase the drug concentration in a stepwise manner.
-
Monitoring Cell Viability: At each dose escalation, monitor cell viability and proliferation. A significant decrease in viability is expected initially, followed by the recovery of a resistant population.
-
Isolation of Resistant Clones: After several months of continuous culture with increasing this compound concentrations (e.g., up to 1 µM or higher), isolate single-cell clones by limiting dilution or single-cell sorting.
-
Expansion and Maintenance: Expand the resistant clones in the presence of the high concentration of this compound to maintain the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the established resistant cell line and the parental cell line for future experiments.
Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound to quantify the level of resistance.[6]
Materials:
-
Parental and this compound-resistant cell lines
-
96-well cell culture plates
-
This compound serial dilutions
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in separate 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Assay Reagent Addition: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of BCR Signaling
This protocol is to assess the phosphorylation status of key proteins in the BCR signaling pathway.[9][10][11]
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2 (Tyr1217), anti-PLCγ2, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)[11][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound or vehicle for a specified time, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol measures the extent of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.[6][13][14][15][16]
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat parental and resistant cells with this compound or vehicle for 48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 5: Sanger Sequencing for BTK and PLCγ2 Mutations
This protocol is for identifying specific point mutations in the BTK and PLCγ2 genes.[17][18][19]
Materials:
-
Parental and this compound-resistant cell lines
-
Genomic DNA extraction kit
-
Primers flanking the target regions of BTK (e.g., exon containing C481) and PLCγ2
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from parental and resistant cells.
-
PCR Amplification: Amplify the target regions of the BTK and PLCγ2 genes using PCR.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results with the reference sequences of BTK and PLCγ2 to identify any mutations. High-sensitivity sequencing methods may be employed for detecting low-frequency mutations.[17][18]
Conclusion
The successful establishment and characterization of an in vitro this compound resistance model are fundamental for investigating the molecular mechanisms of drug resistance. The protocols and guidelines presented here provide a comprehensive framework for researchers to develop robust and reliable models. These models will be invaluable tools for the discovery and evaluation of novel therapeutic strategies to overcome this compound resistance in B-cell malignancies.
References
- 1. Resistance to this compound in CLL Is Mediated Primarily By BTK Mutations | Semantic Scholar [semanticscholar.org]
- 2. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Evaluating this compound In The Treatment Of Mantle Cell Lymphoma: Design, Development, And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genomictestingcooperative.com [genomictestingcooperative.com]
- 19. oncotarget.com [oncotarget.com]
Acalabrutinib in DMSO: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Acalabrutinib in Dimethyl Sulfoxide (DMSO) for use in in vitro cell culture experiments. This compound is a highly selective and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Accurate preparation of this compound is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For cell culture applications, DMSO is the recommended solvent for preparing stock solutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 25 | - | [5][6] |
| DMSO | 93 | 199.78 | [7] |
| DMSO | 116.67 | 250.63 (requires sonication) | [4][8] |
| Ethanol | 15 | - | [5] |
| Ethanol | 60 - 93 | - | [7] |
| DMF | 25 | - | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | - | [5][6] |
| Water | Insoluble | - | [7] |
Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[7]
Mechanism of Action: BTK Inhibition
This compound selectively and irreversibly binds to the cysteine residue Cys481 in the active site of BTK.[2][3][4] This covalent bond blocks the kinase activity of BTK, thereby inhibiting the downstream signaling pathways that are crucial for B-cell proliferation, survival, and differentiation.[1][2][9] The inhibition of the BCR signaling pathway ultimately leads to apoptosis (programmed cell death) in malignant B-cells.[2]
Caption: this compound's mechanism of action in the BTK signaling pathway.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)[4][8]
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.
-
Calculate the required mass of this compound:
-
Dissolution in DMSO:
-
Aseptically add the weighed this compound powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
For higher concentrations or if dissolution is slow, sonicate the solution for 5-10 minutes.[4][8]
-
-
Storage of Stock Solution:
-
This compound stock solutions in DMSO are stable for at least 28 days when stored at -80°C.[10]
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store aliquots in amber tubes at -80°C for up to one year.[4][8] For shorter-term storage, solutions can be kept at -20°C for up to 6 months.[4][8]
-
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Dilution into Cell Culture Medium:
-
Prepare the final working concentration by diluting the stock solution directly into the cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[11][12]
-
For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:
-
Volume of stock solution = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
-
Application to Cells:
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
-
Safety Precautions
This compound is a potent pharmacological agent.[5] Handle the compound with care, using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these detailed protocols, researchers can ensure the accurate and consistent preparation of this compound for their in vitro cell culture experiments, leading to more reliable and reproducible data.
References
- 1. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols: Acalabrutinib Treatment of Primary Chronic Lymphocytic Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of chronic lymphocytic leukemia (CLL).[1] It covalently binds to cysteine 481 in the BTK active site, leading to irreversible inhibition of its kinase activity.[2][3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells in CLL.[3][4] These application notes provide a comprehensive overview of the effects of this compound on primary CLL cells, along with detailed protocols for in vitro evaluation.
Mechanism of Action
This compound targets BTK, a key component of the BCR signaling cascade.[3] By inhibiting BTK, this compound effectively blocks downstream signaling pathways, including the NF-κB, PI3K, and MAPK pathways, which are vital for the survival and proliferation of CLL cells.[5] This targeted inhibition leads to apoptosis and a reduction in cellular proliferation.[3] this compound is more selective for BTK than the first-generation inhibitor ibrutinib, with minimal off-target effects on other kinases like EGFR, TEC, and ITK.[2][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Primary CLL Cells
| Parameter | Value | Reference |
| IC50 (BTK inhibition) | 3 nM | [7] |
| Apoptosis Induction (1 µM, 48h) | Significant induction of apoptosis | [8] |
| Cell Viability (1 µM, 72h) | ~93% | [9] |
Table 2: Inhibition of Downstream Signaling by this compound in Primary CLL Cells
| Signaling Molecule | Effect of this compound Treatment | Quantitative Data (Median Change) | Reference |
| p-BTK (Y551) | Significant reduction | -25% (Day 28) | [3] |
| p-PLCγ2 (Y759) | Significant reduction | -68% | [1] |
| p-ERK (T202/Y204) | Significant reduction | -79% | [1] |
| p-S6 | Significant reduction | -35% | [1] |
| NF-κB p65 (S529) | Significant reduction | -23% (Day 28) | [3] |
Mandatory Visualizations
Caption: this compound inhibits BTK, a key kinase in the BCR signaling pathway.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Isolation of malignant B cells from patients with chronic lymphocytic leukemia (CLL) for analysis of cell proliferation: validation of a simplified method suitable for multi-center clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. The specific Bruton tyrosine kinase inhibitor this compound (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Acalabrutinib target engagement in vivo
Introduction
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that forms a covalent bond with cysteine residue 481 (Cys481) in the BTK active site. This irreversible inhibition blocks B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of malignant B-cells. Measuring the extent and duration of BTK engagement by this compound in vivo is crucial for optimizing dosing schedules, confirming the mechanism of action, and understanding the pharmacodynamic effects of the drug in both preclinical and clinical settings.
This application note provides a detailed protocol for assessing this compound's target engagement in vivo using a fluorescent probe-based competition assay. This method allows for the direct quantification of BTK occupancy in peripheral blood mononuclear cells (PBMCs) and tissue samples.
Principle of the Assay
The core of this protocol relies on a target-specific fluorescent probe, which is an analogue of this compound labeled with a fluorophore (e.g., Cy5). This probe covalently binds to the same Cys481 residue in BTK as this compound. Consequently, in samples from subjects treated with this compound, the binding of the fluorescent probe to BTK is inversely proportional to the level of BTK occupancy by the drug.
Following in vivo treatment with this compound, cells are collected, lysed, and incubated with the fluorescent probe. The probe will only bind to BTK that is not already occupied by this compound. The protein lysates are then separated by SDS-PAGE, and the amount of probe-labeled BTK is quantified using fluorescence imaging. By comparing the fluorescent signal in treated samples to that of vehicle-treated controls, the percentage of BTK target engagement can be accurately determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for the target engagement assay.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Workflow for the in vivo BTK target engagement assay using a fluorescent probe.
Quantitative Data Summary
The following tables summarize representative data obtained from preclinical and clinical studies assessing this compound's BTK occupancy.
Table 1: Preclinical BTK Occupancy in Murine Splenocytes
| This compound Dose (mg/kg) | Time Post-Dose (hours) | Mean BTK Occupancy (%) | Standard Deviation (%) |
| Vehicle Control | 2 | 0 | 0 |
| 1 | 2 | 85 | 5.2 |
| 5 | 2 | 98 | 1.5 |
| 15 | 2 | >99 | 0.8 |
| 15 | 8 | 96 | 2.1 |
| 15 | 24 | 88 | 4.3 |
Table 2: Clinical BTK Occupancy in Human PBMCs (Chronic Lymphocytic Leukemia Patients)
| This compound Dose | Time Point | Mean BTK Occupancy (%) | Standard Deviation (%) |
| 100 mg BID | Pre-dose (Steady State) | 97 | 2.5 |
| 100 mg BID | 4h Post-dose | >99 | 0.5 |
| 100 mg BID | 12h Post-dose | 98 | 1.8 |
| 200 mg QD | Pre-dose (Steady State) | 95 | 3.1 |
| 200 mg QD | 4h Post-dose | >99 | 0.6 |
| 200 mg QD | 24h Post-dose | 92 | 4.0 |
Table 3: Downstream Signaling Inhibition in Response to BTK Occupancy
| BTK Occupancy (%) | Inhibition of pPLCγ2 (%) | Inhibition of pERK (%) |
| 0 | 0 | 0 |
| 85 | 75 | 70 |
| 95 | 90 | 88 |
| >99 | >95 | >95 |
Experimental Protocols
Protocol 1: PBMC Isolation from Whole Blood
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2-EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Layering: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting: Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in an appropriate buffer (e.g., RPMI-1640) and count the cells using a hemocytometer or automated cell counter.
-
Storage: Proceed immediately to the lysis step or cryopreserve cells for later analysis.
Protocol 2: BTK Target Occupancy Assay
-
Cell Lysis:
-
Aliquot 1-5 x 10^6 PBMCs per condition.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Probe Labeling:
-
Transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the Cy5-Acalabrutinib probe to a working concentration of 1 µM in DMSO.
-
Add 1 µL of the probe to 50 µg of protein lysate.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Sample Preparation for Electrophoresis:
-
Stop the labeling reaction by adding 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Imaging:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
After electrophoresis, scan the gel using a fluorescence imager with an appropriate laser and filter set for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to the molecular weight of BTK (~77 kDa).
-
Calculate BTK occupancy using the following formula: % Occupancy = (1 - [Signal_Treated / Signal_Vehicle]) * 100
-
Caption: Relationship between this compound dose, BTK occupancy, and downstream signaling.
Materials and Reagents
-
This compound
-
Cy5-labeled this compound analogue probe
-
Phosphate-Buffered Saline (PBS)
-
Density Gradient Medium (e.g., Ficoll-Paque)
-
Lysis Buffer (e.g., RIPA)
-
Protease and Phosphatase Inhibitor Cocktails
-
Laemmli Sample Buffer
-
Precast Polyacrylamide Gels
-
DMSO
-
BCA Protein Assay Kit
Conclusion
The fluorescent probe-based competition assay is a robust and direct method for quantifying this compound's engagement of BTK in vivo. This protocol provides a detailed framework for researchers to implement this assay in both preclinical and clinical studies, enabling a deeper understanding of the drug's pharmacodynamics and supporting its continued development and clinical application. Accurate measurement of target engagement is essential for confirming the mechanism of action and for guiding dose optimization to achieve maximal therapeutic benefit.
Application Notes and Protocols for Apoptosis Assay of Acalabrutinib-Treated Cells using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] this compound covalently binds to cysteine residue 481 in the active site of BTK, leading to its irreversible inhibition.[3] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. The disruption of BCR signaling ultimately induces apoptosis, or programmed cell death, in these cancer cells.
One of the most common and reliable methods to detect and quantify apoptosis is the Annexin V assay. In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein. By using a fluorescently labeled Annexin V in conjunction with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive) using flow cytometry.
These application notes provide a detailed protocol for assessing apoptosis in this compound-treated cells using the Annexin V assay, along with representative data and visualizations of the underlying signaling pathway and experimental workflow.
Signaling Pathway
This compound exerts its pro-apoptotic effects by inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, including Phospholipase C gamma 2 (PLCγ2), Extracellular signal-regulated kinase (ERK), and Protein Kinase B (AKT). These pathways promote cell survival and proliferation. This compound's inhibition of BTK blocks these downstream signals, leading to the activation of the apoptotic cascade.
References
- 1. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound in patients with mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acalabrutinib Resistance and BTK C481S Mutation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acalabrutinib and investigating resistance mechanisms involving the Bruton's tyrosine kinase (BTK) C481S mutation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
Acquired resistance to the second-generation BTK inhibitor, this compound, is predominantly mediated by mutations in the BTK gene.[1][2][3] The most common of these is a substitution at the cysteine 481 residue (C481S) within the ATP-binding site of BTK.[1][2]
Q2: How does the BTK C481S mutation confer resistance to this compound?
This compound, like other covalent BTK inhibitors, forms an irreversible covalent bond with the cysteine residue at position 481 of the BTK protein.[1][4] The C481S mutation replaces the cysteine with a serine, which prevents this covalent binding.[5] This alteration in the binding site leads to a decrease in the binding affinity of this compound, rendering the inhibition reversible and less effective.[2][3]
Q3: Are there other mutations associated with this compound resistance?
Yes, while BTK C481S is the most prevalent, other mutations in BTK have been identified in patients with resistance to this compound, although they occur at a lower frequency. These include other substitutions at the C481 position (e.g., C481R, C481Y) and mutations at other sites like T474I.[1][2] Additionally, mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCG2), have also been reported, sometimes concurrently with BTK mutations.[1][2]
Q4: How does the resistance profile of this compound compare to ibrutinib?
Both this compound and the first-generation BTK inhibitor, ibrutinib, are susceptible to resistance mediated by the BTK C481S mutation.[4][6] This mutation is the most common mechanism of acquired resistance for both drugs.[2][3] However, some studies suggest there might be differences in the frequency and types of other co-occurring mutations between the two inhibitors.[1]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in cell-based assays.
Possible Cause: Emergence of BTK C481S mutation in the cell line.
Troubleshooting Steps:
-
Sequence the BTK gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the cell line to check for the presence of the C481S mutation or other mutations in the BTK gene.
-
Perform a dose-response curve: Compare the IC50 value of this compound in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value suggests resistance.
-
Use a non-covalent BTK inhibitor: Treat the cells with a non-covalent BTK inhibitor, such as pirtobrutinib, which does not rely on binding to C481 and can overcome C481S-mediated resistance.[4][6]
Problem 2: Inconsistent results in BTK C481S mutation detection assays.
Possible Cause: Low allele frequency of the mutation or low assay sensitivity.
Troubleshooting Steps:
-
Use a high-sensitivity detection method: Employ techniques like digital droplet PCR (ddPCR) or high-sensitivity NGS, which can detect mutations at a lower variant allele frequency (VAF) compared to conventional Sanger sequencing.[2][7][8]
-
Enrich for the mutant allele: Utilize techniques like wild-type blocking PCR to selectively amplify the mutant DNA sequence, thereby increasing the sensitivity of detection.[7]
-
Use cell-free DNA (cfDNA): In clinical samples, analyzing cfDNA from plasma may be more sensitive for detecting resistance mutations than using DNA from peripheral blood cells.[7]
Quantitative Data Summary
Table 1: this compound and Ibrutinib Activity in Chronic Lymphocytic Leukemia (CLL) Cells
| Drug | Concentration | Time Point (hours) | Median Cell Viability (%) | p-value (vs. Ibrutinib) |
| Ibrutinib | 1 µM | 24 | 95 | |
| 48 | 90 | |||
| 72 | 88 | |||
| This compound | 1 µM | 24 | 98 | 0.0048 |
| 48 | 96 | 0.0041 | ||
| 72 | 93 | 0.0065 |
Data adapted from a study comparing the two inhibitors in primary CLL lymphocytes.[9]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cell lines.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for BTK Phosphorylation
This protocol is used to assess the inhibition of BTK activity by measuring its autophosphorylation.
Materials:
-
Cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-BTK (Tyr223), anti-total-BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
BTK Kinase Activity Assay
This protocol measures the enzymatic activity of wild-type and C481S mutant BTK.
Materials:
-
Recombinant BTK (wild-type or C481S mutant) enzyme[14][15][16]
-
Kinase assay buffer[17]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)[14]
-
ATP[14]
-
White 96-well plates[14]
-
Luminometer
Procedure:
-
Prepare the kinase reaction by adding kinase assay buffer, substrate, and recombinant BTK enzyme to the wells of a white 96-well plate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and thus the kinase activity.
Visualizations
Caption: B-Cell Receptor signaling pathway and the effect of this compound and the BTK C481S mutation.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 6. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genomictestingcooperative.com [genomictestingcooperative.com]
- 9. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 11. 웨스턴 블로팅 프로토콜 - 면역 블로팅 또는 웨스턴 블롯 프로토콜 [sigmaaldrich.com]
- 12. bio-rad.com [bio-rad.com]
- 13. ashpublications.org [ashpublications.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. amsbio.com [amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
Troubleshooting Acalabrutinib insolubility in aqueous buffers
Welcome to the technical support center for Acalabrutinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the solubility of this compound in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] It is a diprotic weak base with two pKa values of 3.54 and 5.77.[3] Its solubility is highly dependent on pH. It is freely soluble in water at pH values below 3 but is practically insoluble at pH values above 6.[4] If your aqueous buffer has a pH above 6, you will likely encounter solubility issues.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5] The solubility in ethanol is approximately 15 mg/mL, and in DMSO and DMF, it is around 25 mg/mL.[5] For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.
Q3: How can I prepare a working solution of this compound in an aqueous buffer?
To maximize solubility in aqueous buffers, it is advised to first dissolve this compound in an organic solvent like DMSO to create a stock solution.[5] This stock solution can then be diluted with your aqueous buffer of choice to the final desired concentration. For instance, a 1:1 solution of DMSO and PBS (pH 7.2) can achieve an this compound solubility of approximately 0.5 mg/mL.[5]
Q4: I'm still seeing precipitation after diluting my DMSO stock solution into my aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and co-solvent concentration. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of organic co-solvent: If your experimental system can tolerate it, increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Adjust the pH of the buffer: If your experiment allows, lowering the pH of the aqueous buffer to be closer to the pKa values of this compound (3.5 and 5.8) will increase its solubility.[1][3]
-
Use a different buffer system: Consider using a buffer with a lower pH if your experimental design permits.
Q5: How long can I store my this compound solutions?
This compound is supplied as a crystalline solid which is stable for at least four years when stored at -20°C.[5] Aqueous solutions of this compound are not recommended to be stored for more than one day due to limited stability.[5] this compound is also known to degrade in highly acidic, basic, or oxidative conditions.[6] It is best practice to prepare fresh aqueous solutions for each experiment. Solutions in DMSO may be stored at -20°C for up to one year.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound insolubility issues.
Problem: this compound powder is not dissolving in the aqueous buffer.
Caption: Workflow for initial dissolution of this compound.
Problem: Precipitation occurs after diluting the DMSO stock solution into the aqueous buffer.
Caption: Troubleshooting precipitation of this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 465.5 g/mol | [4] |
| pKa1 | 3.54 | [3] |
| pKa2 | 5.77 | [3] |
| LogP | 2.03 | [3] |
| Solubility in Ethanol | ~15 mg/mL | [5] |
| Solubility in DMSO | ~25 mg/mL | [5] |
| Solubility in DMF | ~25 mg/mL | [5] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| pH | Aqueous Solubility | Reference |
| < 3 | Freely Soluble | [4][8] |
| > 6 | Practically Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 465.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.655 mg of this compound powder and place it into a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution. For example, dilute 1 µL of the 10 mM stock solution into 999 µL of cell culture medium.
-
Vortex the solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.
-
The final concentration of DMSO in this working solution will be 0.1%. Ensure this concentration is tolerated by your cell line.
-
Use the working solution immediately after preparation.
-
Signaling Pathway
This compound is a second-generation inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. It forms a covalent bond with the cysteine residue Cys481 in the BTK active site, leading to irreversible inhibition of its kinase activity.[4][9] This blocks downstream signaling pathways that are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[4]
Caption: this compound's mechanism of action in the BCR pathway.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Evaluation of the Drug–Drug Interaction Potential of this compound and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijper.org [ijper.org]
- 7. This compound CAS#: 1420477-60-6 [m.chemicalbook.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. medchemexpress.com [medchemexpress.com]
Acalabrutinib Technical Support Center: Troubleshooting and FAQs
Welcome to the Acalabrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting shifts in this compound dose-response curves and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by covalently and irreversibly binding to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of the BTK enzyme.[3] This binding blocks the downstream signaling of the B-cell receptor (BCR), which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[2][4][5] By inhibiting BTK, this compound effectively suppresses the growth and spread of cancerous B-cells.[2][5]
Q2: What are the common causes of acquired resistance to this compound?
The primary mechanism of acquired resistance to this compound is the development of mutations in the BTK gene, particularly at the Cys481 binding site (e.g., C481S mutation).[6][7][8] These mutations can reduce the binding affinity of this compound to BTK, rendering the drug less effective.[8] Mutations in downstream signaling molecules, such as phospholipase C gamma 2 (PLCG2), have also been identified as a resistance mechanism.[7][9][10]
Q3: How does this compound's selectivity compare to the first-generation BTK inhibitor, ibrutinib?
This compound is more selective for BTK than ibrutinib.[1][2] While both drugs target BTK, ibrutinib has been shown to have more off-target activity, inhibiting other kinases such as EGFR, TEC, and ITK.[11][12] this compound's higher selectivity is thought to contribute to a more favorable side-effect profile in clinical settings.[2]
Troubleshooting Guide: Interpreting Shifts in Dose-Response Curves
A shift in the dose-response curve for this compound can indicate a change in its potency (IC50 or EC50 value). Understanding the direction and potential causes of these shifts is critical for accurate data interpretation.
Q4: My this compound dose-response curve has shifted to the right (increased IC50). What are the potential causes?
A rightward shift indicates a decrease in the apparent potency of this compound. Potential causes can be categorized as either biological or experimental.
Troubleshooting a Rightward Shift in the this compound Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Biological Factors | |
| Cell line resistance | - Sequence the BTK gene in your cell line to check for mutations, particularly at the C481 residue.[6][7][8] - Test for mutations in downstream signaling molecules like PLCG2.[7][9][10] - If using primary cells, consider patient-to-patient variability in BTK expression and genetics. |
| High cell density | - Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Over-confluent cells can be less sensitive to treatment. |
| Upregulation of compensatory signaling pathways | - Investigate the activation status of alternative survival pathways (e.g., PI3K/AKT, NF-κB) in your cell model. |
| Experimental Factors | |
| This compound degradation | - Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). - Prepare fresh dilutions from a validated stock for each experiment. - Avoid repeated freeze-thaw cycles. |
| High serum protein binding | - this compound binds to serum proteins, primarily human serum albumin (HSA).[7] This can reduce the free drug concentration available to cells. - Consider reducing the serum concentration in your cell culture medium during the drug treatment period, if compatible with your cell line's health. - Be consistent with the serum percentage used across experiments. |
| Incorrect drug concentration | - Verify the concentration of your this compound stock solution using a reliable analytical method (e.g., HPLC). - Double-check all dilution calculations. |
| Assay interference | - Some assay reagents can interfere with the drug or the detection method. Run appropriate controls, including vehicle-only and no-cell controls. |
| Cell culture contamination | - Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses. |
Q5: My this compound dose-response curve has shifted to the left (decreased IC50). What could be the reason?
A leftward shift indicates an increase in the apparent potency of this compound. While often a desired outcome in drug discovery, an unexpected leftward shift in a standard assay warrants investigation.
Troubleshooting a Leftward Shift in the this compound Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Experimental Factors | |
| Incorrectly high stock concentration | - Re-verify the concentration of your this compound stock solution. |
| Lower than expected cell seeding density | - Ensure accurate and consistent cell counting and seeding. Fewer cells may be more sensitive to the drug. |
| Changes in cell culture medium | - A lower serum concentration than intended would reduce protein binding and increase the free drug concentration. - Ensure consistency in media formulation, including serum lot number. |
| Synergistic effects of other compounds | - If testing this compound in combination, the other compound may be sensitizing the cells to this compound. - Ensure no cross-contamination of other active compounds in your experiment. |
| Biological Factors | |
| Increased BTK expression or dependency | - Changes in the cell line's characteristics over time in culture could lead to increased reliance on the BTK signaling pathway. |
| Downregulation of drug efflux pumps | - If cells have adapted to culture conditions by downregulating drug efflux pumps, this could lead to higher intracellular drug accumulation. |
Data Presentation
This compound IC50 Values in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | Purified BTK | 3 | [11] |
| Cellular Assay (Whole Blood) | CD69 B-cell activation | 8 | [11] |
| Cellular Assay (ADCC) | MEC1 CLL B-cell line | >10,000 (marginal inhibition) | [6] |
| Cellular Assay (NK-cell degranulation) | Purified PBMCs | >10,000 (mildly inhibitory) | [6] |
| Cellular Assay (Phagocytosis) | Macrophages with CLL B-cells | No significant inhibition | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol outlines a general procedure for determining the effect of this compound on the viability of a suspension cell line (e.g., a leukemia or lymphoma cell line) using an MTS-based assay.
-
Cell Seeding:
-
Culture cells to a sufficient density in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for no-cell controls (medium only).
-
-
This compound Preparation and Addition:
-
Prepare a 2X stock of your this compound serial dilutions in complete culture medium.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Add 100 µL of vehicle control (e.g., 0.2% DMSO in medium) to the control wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: In-Cell BTK Occupancy Assay
This protocol provides a general workflow for measuring the occupancy of BTK by this compound in peripheral blood mononuclear cells (PBMCs) using an ELISA-based method.
-
Sample Collection and PBMC Isolation:
-
Collect whole blood samples in heparinized tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated PBMCs and perform a cell count.
-
-
This compound Treatment (in vitro):
-
Resuspend PBMCs in appropriate culture medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours) at 37°C.
-
-
Cell Lysis:
-
Wash the cells to remove excess drug.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates.
-
-
ELISA for BTK Occupancy:
-
Use a commercially available or in-house developed ELISA that can distinguish between this compound-bound and unbound BTK. This often involves a biotinylated probe that competes with this compound for binding to the Cys481 residue.
-
Coat a 96-well plate with a capture antibody specific for BTK.
-
Add cell lysates to the wells and incubate.
-
Add the biotinylated BTK probe and incubate. The amount of probe that binds is inversely proportional to the amount of BTK occupied by this compound.
-
Add a streptavidin-HRP conjugate and incubate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of BTK occupancy for each this compound concentration relative to the vehicle-treated control.
-
Visualizations
Caption: this compound's mechanism of action in the BCR signaling pathway.
Caption: Workflow for a cell viability (MTS) assay with this compound.
Caption: Logic diagram for troubleshooting this compound dose-response shifts.
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNCCN 360 - CLL/MCL - Dosing Schedules May Affect Outcomes With this compound in CLL [jnccn360.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposure-response analysis of this compound and its active metabolite, ACP-5862, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure–response analysis of this compound and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Acquired Resistance to Acalabrutinib via PLCG2 Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Acalabrutinib mediated by PLCG2 mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
Acquired resistance to the Bruton's tyrosine kinase (BTK) inhibitor this compound is predominantly mediated by mutations in the BTK gene itself, most commonly at the C481 residue, which is the binding site for the drug.[1][2][3] However, mutations in the downstream signaling molecule, Phospholipase C gamma 2 (PLCG2), are also a significant, albeit less frequent, mechanism of resistance.[1][2][4][5]
Q2: How do PLCG2 mutations confer resistance to this compound?
PLCG2 is a critical signaling protein downstream of BTK in the B-cell receptor (BCR) pathway.[6] Gain-of-function mutations in PLCG2 can lead to its constitutive activation, allowing for continued BCR signaling even when BTK is effectively inhibited by this compound.[4][7] This bypasses the therapeutic blockade and promotes the survival and proliferation of malignant B-cells.
Q3: What are the most common PLCG2 mutations observed in this compound-resistant Chronic Lymphocytic Leukemia (CLL)?
Several activating mutations in PLCG2 have been identified in patients with CLL who have developed resistance to BTK inhibitors. Some of the frequently reported mutations include R665W, S707Y/F, and D1140G/N.[4][8]
Q4: How frequently are PLCG2 mutations detected in patients who progress on this compound?
The frequency of PLCG2 mutations in patients progressing on this compound is generally lower than that of BTK mutations. In one study, PLCG2 mutations were found in 29% (4 out of 14) of patients with progressive disease.[1] Another study reported emergent PLCG2 mutations in 6.4% of this compound-treated patients.[8][9]
Q5: Can PLCG2 mutations co-occur with BTK mutations?
Yes, co-occurrence of BTK and PLCG2 mutations has been observed in patients with acquired resistance to this compound.[1][3][8] The presence of multiple resistance mutations can indicate a more complex and challenging resistance profile.
Quantitative Data Summary
The following tables summarize key quantitative data related to PLCG2 mutations in the context of this compound resistance.
Table 1: Frequency of BTK and PLCG2 Mutations in this compound-Treated Patients with Progressive Disease
| Study Cohort | Number of Patients with Progressive Disease | Patients with BTK Mutations (%) | Patients with PLCG2 Mutations (%) | Patients with Co-occurring BTK and PLCG2 Mutations (%) |
| Sun et al. (2023)[1][10] | 14 | 43% (6/14) | 29% (4/14) | 7% (1/14) |
| Woyach et al. (2024)[8][9] | 47 | 66% (31/47) | 6% (3/47) | 2% (1/47) |
| Woyach et al. (2019)[3] | 16 | 69% (11/16) | Not specified | 12.5% (2/16) |
Table 2: Variant Allele Frequencies (VAF) of PLCG2 Mutations
| PLCG2 Mutation | VAF Range Reported | Reference |
| Various | 1-8% | [1][10] |
| M1141K, R665W, S707Y, D1140N | Median VAF of 1.9% | [8] |
Table 3: In Vitro Efficacy of this compound
| Cell Type | IC50 (nM) | Reference |
| BTK Wild-Type | 5.1 | [11] |
| PLCG2 Mutant | Not specified |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides to address common issues.
Experimental Workflow: Investigating this compound Resistance
Protocol 1: Detection of PLCG2 Mutations by Next-Generation Sequencing (NGS)
This protocol outlines the general steps for identifying PLCG2 mutations from patient samples or resistant cell lines.
1. DNA Extraction:
-
Extract genomic DNA from CD19+ enriched cryopreserved peripheral blood mononuclear cells (PBMCs), bone marrow aspirates, or cultured cells using a commercially available DNA extraction kit.[1]
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
2. Library Preparation:
-
Utilize a targeted gene panel that includes the full coding region of PLCG2. An amplicon-based or capture-based approach can be used.[12]
-
Follow the manufacturer's protocol for library preparation, which typically involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.
3. Sequencing:
-
Pool the prepared libraries and sequence them on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).[13]
-
Aim for a high mean read depth (e.g., 2000-4000x) to confidently detect low-frequency variants.[8]
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., hg19 or hg38) using an aligner such as BWA.
-
Variant Calling: Use somatic variant callers like MuTect2, VarScan, or FreeBayes to identify single nucleotide variants (SNVs) and insertions/deletions (indels).[14]
-
Annotation: Annotate the called variants with information such as gene name, amino acid change, and predicted functional impact using tools like ANNOVAR or SnpEff.
-
Filtering: Filter the variants based on quality scores, read depth, and variant allele frequency (VAF). A VAF cutoff of ≥1% is often used for BTK and PLCG2 mutations.[1][10]
Troubleshooting Guide: NGS for PLCG2 Mutation Detection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low DNA Quality/Quantity | Poor sample quality; inefficient extraction. | Use fresh or properly stored samples. Optimize the DNA extraction protocol. |
| Low Sequencing Read Depth | Insufficient sequencing capacity; library preparation issues. | Increase the sequencing depth. Review and optimize the library preparation workflow. |
| High Rate of False-Positive Variants | Sequencing errors; alignment artifacts; incorrect variant calling parameters. | Implement stringent quality control measures. Use multiple variant callers and compare the results. Fine-tune the variant calling and filtering parameters.[15] |
| Failure to Detect Known Mutations | Low VAF of the mutation; insufficient read depth; poor coverage of the target region. | Increase sequencing depth. Ensure the targeted panel provides adequate coverage of all PLCG2 exons. Consider using a more sensitive method like ddPCR for validation. |
Protocol 2: Cell Viability Assay (MTT) to Determine IC50
This protocol describes how to assess the sensitivity of cell lines to this compound and determine the half-maximal inhibitory concentration (IC50).
1. Cell Seeding:
-
Culture CLL cell lines (e.g., MEC-1, MEC-2) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 to 1.5 x 10^5 cells/well).[16]
-
Incubate overnight to allow for cell adherence (if applicable) and stabilization.
2. Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 µM to 25 µM.[17]
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[16]
3. MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]
-
Shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18][19]
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[17]
Troubleshooting Guide: Cell Viability Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; pipetting errors; edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with PBS to minimize evaporation. |
| Low Signal or Poor Dynamic Range | Suboptimal cell density; incorrect incubation times; inactive MTT reagent. | Optimize the cell seeding density for your specific cell line. Adjust the drug treatment and MTT incubation times. Use fresh MTT reagent. |
| Inconsistent IC50 Values | Cell line instability; passage number variation; inconsistent drug preparation. | Use cells within a consistent and low passage number range. Prepare fresh drug dilutions for each experiment. |
Protocol 3: Western Blotting for Phosphorylated BTK and PLCG2
This protocol is for assessing the activation status of BTK and PLCG2 by detecting their phosphorylated forms.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound or other stimuli as required.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of proteins.[20]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Avoid using milk as a blocking agent for phospho-specific antibodies as it contains casein, a phosphoprotein.[20][21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated BTK (p-BTK) and phosphorylated PLCG2 (p-PLCG2) overnight at 4°C. Use the antibody dilution recommended by the manufacturer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total BTK, total PLCG2, and a loading control (e.g., GAPDH or β-actin).
Troubleshooting Guide: Western Blotting for Phosphoproteins
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Phospho-Signal | Protein dephosphorylation during sample preparation; low abundance of the phosphorylated protein; inactive antibody. | Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.[20] Increase the amount of protein loaded. Use a positive control to validate the antibody's activity. |
| High Background | Inappropriate blocking buffer; insufficient washing; primary or secondary antibody concentration too high. | Use BSA instead of milk for blocking.[21] Increase the number and duration of wash steps. Optimize the antibody concentrations. |
| Non-Specific Bands | Antibody cross-reactivity; protein degradation. | Use a highly specific monoclonal antibody. Ensure protease inhibitors are included in the lysis buffer. |
Signaling Pathway Diagrams
BCR Signaling and this compound Action
Mechanism of Resistance via PLCG2 Mutation
References
- 1. ashpublications.org [ashpublications.org]
- 2. cllsociety.org [cllsociety.org]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B-cell Receptor Pathway Mutations Are Infrequent in Patients with Chronic Lymphocytic Leukemia on Continuous Ibrutinib Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on this compound or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. All-CLL: A Capture-based Next-generation Sequencing Panel for the Molecular Characterization of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of targeted next-generation sequencing panels for the detection of gene mutations in chronic lymphocytic leukemia: an ERIC multi-center study | Haematologica [haematologica.org]
- 14. Test Details - PLCG2 Mutation Testing [knightdxlabs.ohsu.edu]
- 15. dromicsedu.com [dromicsedu.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Managing off-target effects of Acalabrutinib in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and understanding the off-target effects of Acalabrutinib in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases of this compound?
A1: this compound is a highly selective Bruton's tyrosine kinase (BTK) inhibitor.[1] Compared to the first-generation BTK inhibitor, ibrutinib, this compound exhibits minimal off-target activity against other kinases.[1][2] In vitro kinase profiling has shown that this compound has significantly less inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Interleukin-2-inducible T-cell kinase (ITK), Tec family kinases, and Src family kinases.[2][3][4] This high selectivity is attributed to the reduced intrinsic reactivity of its chemical structure.[4]
Q2: How does the selectivity of this compound compare to other BTK inhibitors?
A2: this compound was developed to have a more favorable safety profile by minimizing off-target activities.[5][6] Quantitative in vitro kinase assays demonstrate that this compound has a higher half-maximal inhibitory concentration (IC50) for off-target kinases compared to ibrutinib, indicating lower potency against these unintended targets.[2] This improved selectivity is believed to contribute to a lower incidence of certain adverse events observed in clinical settings, such as diarrhea, rash, and bleeding, which are associated with the off-target inhibition of EGFR and Tec family kinases by ibrutinib.[1][7]
Q3: What are the potential phenotypic consequences of this compound's off-target effects in vitro?
A3: Due to its high selectivity, significant phenotypic consequences resulting from off-target effects are less likely with this compound at typical in vitro concentrations used to target BTK. However, at very high concentrations, researchers should be aware of the potential for minimal engagement with other kinases. It is crucial to include appropriate controls in experiments to distinguish between on-target BTK inhibition and any potential off-target effects.
Q4: Are there any known instances where this compound's off-target effects could be beneficial in an experimental context?
A4: While primarily designed for BTK inhibition, any potential beneficial off-target effects of this compound are not well-documented and would be highly context-dependent. The primary focus of its development was to maximize BTK selectivity to improve its therapeutic index.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or reduced viability in a cell line not expressing BTK. | Off-target kinase inhibition at high concentrations of this compound. | 1. Confirm the absence of BTK expression in your cell line via Western Blot or qPCR.2. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line.3. Compare your findings with published IC50 values for known off-target kinases to identify potential candidates.4. If possible, use a structurally unrelated BTK inhibitor as a control to see if the effect is specific to this compound's chemical structure. |
| Inconsistent inhibition of downstream signaling pathways. | 1. Variability in experimental conditions.2. Complex signaling networks with pathway redundancy or feedback loops. | 1. Standardize all experimental parameters, including cell density, serum concentration, and incubation times.2. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.3. Use phospho-specific antibodies to directly measure the phosphorylation status of key downstream effectors of BTK and potential off-target kinases. |
| Discrepancies between in vitro results and published data. | 1. Differences in cell lines or primary cell types used.2. Variations in experimental protocols.3. Lot-to-lot variability of this compound. | 1. Ensure the cell line or primary cells used are appropriate for the study and have been properly authenticated.2. Carefully review and align your experimental protocol with established methods.3. If possible, obtain a new lot of this compound and repeat key experiments. |
Quantitative Data
Table 1: Comparative Off-Target Kinase Inhibition (IC50, nM)
| Kinase Target | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Kinase Family | Relevance |
| BTK | 5.1 | 0.5 | TEC Family | Primary Target |
| ITK | >1000 | <1 | TEC Family | Off-target, T-cell function |
| TEC | 19 | 3.2 | TEC Family | Off-target |
| BMX | 31 | 1.1 | TEC Family | Off-target |
| TXK | 3.4 | 0.8 | TEC Family | Off-target |
| EGFR | >10000 | 4700 | Receptor Tyrosine Kinase | Off-target, potential for skin toxicities, diarrhea |
| BLK | 5.3 | 1.4 | SRC Family | Off-target |
| JAK3 | >10000 | 31 | JAK Family | Off-target |
Data summarized from a comparative analysis of BTK inhibitors.[2]
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases are used. Specific peptide substrates for each kinase are prepared in a buffer solution.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The Z'-LYTE™ assay method measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. A FRET signal is generated based on the amount of phosphorylated substrate remaining.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of BTK and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of BTK, PLCγ2, ERK, and S6 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry is used to quantify band intensity, and the ratio of phosphorylated to total protein is calculated.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability and proliferation of cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: this compound's on-target inhibition of BTK in the BCR signaling pathway.
Caption: Workflow for in vitro kinase profiling to assess off-target effects.
Caption: A logical workflow for troubleshooting unexpected in vitro results.
References
- 1. This compound: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib Experimental Variability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in experiments involving the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Our goal is to equip researchers with the necessary information to conduct robust and reproducible studies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides & Experimental Protocols
-
Cell Viability Assays
-
Western Blotting for BTK Phosphorylation
-
Flow Cytometry for Apoptosis
-
-
Quantitative Data Summary
-
This compound IC₅₀ Values in B-Cell Malignancy Cell Lines
-
-
Signaling Pathways
-
B-Cell Receptor (BCR) Signaling Pathway
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway (Off-Target Context)
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK. This action blocks BTK's enzymatic activity, which is a critical component of the B-cell receptor (BCR) signaling pathway.[2][3][4] Inhibition of BTK disrupts downstream signaling cascades, including NF-κB, PI3K, and MAPK pathways, ultimately leading to decreased proliferation and survival of malignant B-cells.[2]
Q2: How does this compound differ from the first-generation BTK inhibitor, Ibrutinib?
A2: this compound was designed to be more selective for BTK with minimal off-target activity compared to Ibrutinib.[1][5] While both are irreversible inhibitors, this compound exhibits significantly less inhibition of other kinases such as EGFR, ITK, and TEC.[5] This increased selectivity is thought to contribute to a more favorable safety profile, with a lower incidence of certain adverse events.[6]
Q3: What are the best practices for preparing and storing this compound for in vitro experiments?
A3: this compound is soluble in DMSO.[1] For in vitro studies, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use. It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[1]
Q4: What are the primary sources of experimental variability when working with this compound?
A4: Experimental variability can arise from several factors:
-
Cell Culture Conditions: Cell line authenticity, passage number, cell density, and media components can all influence the cellular response to this compound.
-
Compound Handling: Inconsistent preparation of stock and working solutions, as well as improper storage, can affect the compound's potency.
-
Assay-Specific Parameters: Variations in incubation times, reagent concentrations, and detection methods can lead to inconsistent results.
-
Biological Heterogeneity: Differences in the genetic and molecular makeup of cell lines can result in varied sensitivity to BTK inhibition.
Troubleshooting Guides & Experimental Protocols
Cell Viability Assays
Issue: Inconsistent IC₅₀ values in cell viability assays.
Troubleshooting Guide
| Potential Cause | Recommendation |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Avoid both sparse and overly confluent cultures. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time with this compound for all experiments. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different solvent system (though DMSO is standard). |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.[8] |
| Cell Line Health and Passage Number | Use cells from a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.[8] |
| Media and Serum Variability | Use the same lot of media and serum for a set of experiments to minimize variability. |
Detailed Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed B-cell lymphoma or leukemia cell lines (e.g., Jeko-1, Mino, TMD8 for MCL; MEC-1, MEC-2 for CLL) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere (if applicable) and stabilize.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old media and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Workflow for Determining IC₅₀ Values
Workflow for determining IC50 values.
Western Blotting for BTK Phosphorylation
Issue: Weak or no signal for phosphorylated BTK (p-BTK).
Troubleshooting Guide
| Potential Cause | Recommendation |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of BTK. Keep samples on ice throughout the lysis procedure. |
| Low Abundance of p-BTK | Stimulate cells with an appropriate agonist (e.g., anti-IgM) to induce BTK phosphorylation before this compound treatment. |
| Antibody Issues | Ensure the primary antibody is validated for detecting the specific phosphorylation site (e.g., Y223 for autophosphorylation). Use the recommended antibody dilution and incubation conditions. |
| Blocking Buffer | Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead. |
| Transfer Inefficiency | Verify the efficiency of protein transfer from the gel to the membrane using a total protein stain like Ponceau S. |
Detailed Experimental Protocol: Western Blot for p-BTK
-
Cell Treatment and Lysis:
-
Culture cells to the desired density and treat with this compound (e.g., 1 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
For stimulated conditions, add an agonist like anti-IgM (10 µg/mL) for a short period (e.g., 10-15 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-BTK (e.g., Y223) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Flow Cytometry for Apoptosis
Issue: Difficulty in distinguishing between apoptotic, necrotic, and live cells.
Troubleshooting Guide
| Potential Cause | Recommendation |
| Inappropriate Gating | Use unstained, single-stained (Annexin V only and PI only), and positive control samples to set up proper compensation and gating.[7] |
| Cell Clumping | Ensure a single-cell suspension is obtained by gentle pipetting or filtering through a cell strainer before staining. |
| Delayed Analysis | Analyze stained samples promptly (within 1 hour) as the staining can change over time. |
| Reagent Concentration | Use the recommended concentrations of Annexin V and Propidium Iodide (PI) as excessive amounts can lead to non-specific staining. |
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation. For adherent cells, collect both the supernatant and trypsinized cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Quantitative Data Summary
This compound IC₅₀ Values in B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | Reported IC₅₀ (nM) | Reference |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 3.1 | [9] |
| REC-1 | Mantle Cell Lymphoma | 21 | [9] |
| TMD8 | Diffuse Large B-cell Lymphoma | ~5-10 | Varies by study |
| Jeko-1 | Mantle Cell Lymphoma | ~10-50 | Varies by study |
| Mino | Mantle Cell Lymphoma | ~20-100 | Varies by study |
| MEC-1 | Chronic Lymphocytic Leukemia | ~100-500 | Varies by study |
| MEC-2 | Chronic Lymphocytic Leukemia | ~100-500 | Varies by study |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as the cell viability assay used and the duration of drug exposure.
Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway
This compound's primary target, BTK, is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. This compound's inhibition of BTK disrupts this pathway.
This compound inhibits BTK in the BCR pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway (Off-Target Context)
This compound has significantly reduced off-target activity against EGFR compared to Ibrutinib. Understanding the EGFR pathway is relevant in the context of comparing the selectivity of different BTK inhibitors.
Simplified EGFR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and this compound delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. frontiersin.org [frontiersin.org]
Technical Support Center: Acalabrutinib Kinase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background signals and other issues in Acalabrutinib kinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a high background signal in my this compound kinase assay?
A high background signal can originate from several sources. Key factors include:
-
Compound Autofluorescence: this compound, like many small molecules, can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[1][2]
-
Reagent Quality: Impurities in reagents, particularly ADP contamination in ATP stocks, can lead to a high background in luminescence-based ADP detection assays.[3] The purity of the kinase and substrate is also critical.
-
Non-Specific Binding: The assay components, including the inhibitor, kinase, or detection antibodies, may bind non-specifically to the microplate wells, leading to an elevated signal.[4]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, substrate, or the kinase itself can contribute to a high background. High enzyme concentrations, for instance, can cause rapid substrate turnover, increasing the baseline signal.
-
Assay Plate Issues: The type of microplate used can significantly impact background signals. White opaque plates are generally recommended for luminescence assays to maximize signal and reduce crosstalk, but may increase background in fluorescence assays.[5] Crosstalk, where the signal from one well "leaks" into adjacent wells, can also artificially increase the background.
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common challenge. The following factors can contribute to this variability:
-
ATP Concentration: The concentration of ATP is a critical parameter. Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will shift depending on the ATP concentration used in the assay. For comparable results, it is crucial to use a consistent ATP concentration, ideally close to the Km value for BTK.
-
Enzyme Activity: Variations in the activity of the Bruton's tyrosine kinase (BTK) enzyme preparation between experiments can lead to shifts in IC50 values. Ensure the enzyme is stored correctly and handled consistently.
-
Incubation Times: The pre-incubation time of the inhibitor with the kinase and the kinase reaction time should be kept constant across all experiments. This compound is a covalent inhibitor, and binding is time-dependent.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of the inhibitor, can lead to significant variability in the results.
Q3: I am observing a lower-than-expected potency for this compound in my cell-based assay compared to my biochemical assay. Why is this?
Discrepancies between biochemical and cell-based assays are common. Several factors can explain this:
-
Cellular ATP Concentration: The intracellular concentration of ATP is much higher than what is typically used in biochemical assays. This high level of the competing substrate (ATP) will lead to a higher apparent IC50 value in a cellular context.
-
Cell Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target can influence its apparent potency.
-
Off-Target Effects and Cellular Processes: In a cellular environment, complex signaling networks and potential off-target effects of the inhibitor can influence the final readout, which may not be solely dependent on BTK inhibition.
-
Drug Efflux Pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration and apparent potency.
Troubleshooting Guides
Issue 1: High Background Fluorescence Signal
-
Potential Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Run a Control Plate: Prepare a plate with the assay buffer and this compound at the concentrations used in your experiment, but without the fluorescent detection reagents. Measure the fluorescence at the same wavelengths. A signal that increases with the inhibitor concentration confirms autofluorescence.
-
Shift Wavelengths: If possible, use a fluorescent probe that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm), as small molecule autofluorescence is more prevalent in the blue-green spectrum.[2]
-
Background Subtraction: Run parallel control wells containing this compound but no enzyme for each inhibitor concentration. Subtract the average signal from these wells from your experimental wells.
-
Issue 2: High Background in Luminescence-Based Assays (e.g., ADP-Glo™)
-
Potential Cause: ADP contamination in ATP stock or luciferase inhibition.
-
Troubleshooting Steps:
-
Use High-Purity ATP: Ensure the ATP used is of the highest purity available to minimize ADP contamination.
-
Run a "No Kinase" Control: Include control wells that contain all assay components, including ATP and the inhibitor, but no kinase. A high signal in these wells points to ADP contamination in the ATP.
-
Counter-Screen for Luciferase Inhibition: To check if this compound inhibits the luciferase enzyme, perform a separate assay with a known amount of ATP and the luciferase/luciferin reagent in the presence and absence of the inhibitor. A decrease in luminescence in the presence of this compound indicates luciferase inhibition.
-
Issue 3: No or Very Low Signal (Low Kinase Activity)
-
Potential Cause: Inactive enzyme, incorrect buffer conditions, or degraded reagents.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Use a known potent BTK inhibitor as a positive control to ensure the enzyme is active. Also, verify the storage and handling of the enzyme.
-
Check Buffer Composition: Ensure the kinase buffer has the correct pH and contains the necessary cofactors, such as MgCl2 and MnCl2.
-
Confirm Reagent Integrity: Use fresh aliquots of ATP and substrate. Ensure they have not undergone multiple freeze-thaw cycles.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Assay Systems
| Assay Type | Target | ATP Concentration | IC50 (nM) | Reference |
| Biochemical | BTK | Not Specified | 5.1 | [6] |
| Biochemical | BTK | Not Specified | 3.0 | [7] |
| Platelet Aggregation (in vitro, washed platelets) | BTK-mediated | N/A | 10-20 fold higher than Ibrutinib | [8] |
| Cell-based (Ramos B cells) | BTK Occupancy | N/A | 72 (EC50) |
Experimental Protocols
Protocol 1: this compound Biochemical Kinase Assay (Luminescence-Based - ADP-Glo™)
This protocol is a general framework and may require optimization for specific laboratory conditions.
-
Reagent Preparation:
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in kinase buffer to achieve final desired concentrations.
-
BTK Enzyme: Dilute the BTK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at the Km for BTK.
-
-
Assay Procedure:
-
Add 1 µl of this compound dilution or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
-
Add 2 µl of the diluted BTK enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of the assay.
-
Stop the kinase reaction and measure ADP formation using a commercial detection kit such as ADP-Glo™ by following the manufacturer's instructions. Briefly:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for High Background Signals.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. youtube.com [youtube.com]
- 5. biotium.com [biotium.com]
- 6. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Impact of Acalabrutinib on T-cell Function in Co-culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Acalabrutinib on T-cell function in co-culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it affect T-cells in co-culture with Chronic Lymphocytic Leukemia (CLL) cells?
A1: this compound is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is constitutively active in CLL cells and promotes their proliferation and survival.[3] By irreversibly binding to BTK, this compound inhibits this pathway, leading to decreased CLL cell viability. In co-culture systems, this compound's primary effect is on the CLL cells, which in turn can indirectly modulate T-cell function. Unlike the first-generation BTK inhibitor Ibrutinib, this compound has minimal off-target effects on Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cells.[1][4] This selectivity suggests that this compound is less likely to directly suppress T-cell activation and function.[1]
Q2: Should I expect a direct impact of this compound on T-cell proliferation in my co-culture experiment?
A2: While this compound is highly selective for BTK, some studies suggest that BTK is also expressed in T-cells and may play a role in T-cell receptor (TCR) signaling. Therefore, at higher concentrations, this compound might have some direct inhibitory effects on T-cell proliferation. However, its primary impact in a T-cell/CLL co-culture is expected to be indirect, resulting from the inhibition of CLL cell activity and the subsequent alteration of the cytokine milieu and cell-cell interactions.
Q3: What are the expected changes in T-cell activation markers when co-culturing with CLL cells in the presence of this compound?
A3: In co-cultures of T-cells and CLL cells, the CLL cells can induce a state of T-cell exhaustion, characterized by the expression of inhibitory receptors. By inhibiting CLL cell activity, this compound may lead to a reduction in the expression of T-cell activation/exhaustion markers such as PD-1. Clinical studies have shown that this compound treatment can lead to a normalization of the T-cell profile in CLL patients.[5]
Q4: How does this compound affect cytokine production in T-cell/CLL co-cultures?
A4: CLL cells and their interaction with T-cells create a complex cytokine environment. This compound, by targeting CLL cells, can significantly alter this cytokine profile. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 from CLL cells.[4] In a co-culture setting, this can lead to a reduction of overall inflammation and may indirectly affect T-cell differentiation and function.
Troubleshooting Guides
Problem 1: High variability in T-cell viability or proliferation assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Ensure accurate and consistent dilution of this compound for each experiment. Prepare fresh dilutions from a stock solution for each assay. |
| Solvent Effects | Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to account for any solvent-induced toxicity. |
| Donor-to-Donor Variability | If using primary T-cells and CLL cells from different donors, expect inherent biological variability. Increase the number of donors to ensure the statistical significance of your results. |
| Cell Seeding Density | Optimize the T-cell to CLL cell ratio and the overall cell density in your culture wells. High cell densities can lead to nutrient depletion and cell death. |
Problem 2: Unexpected inhibition of T-cell activation or function.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound that effectively targets CLL cells with minimal direct impact on T-cells. |
| Off-Target Effects | Although highly selective, at supra-physiological concentrations, off-target effects can't be completely ruled out. Compare your results with a less selective BTK inhibitor like Ibrutinib to understand the role of ITK inhibition. |
| Timing of Treatment | The timing of this compound addition to the co-culture may be critical. Consider pre-treating CLL cells before adding T-cells to isolate the effect on the tumor cells. |
Problem 3: Difficulty in interpreting flow cytometry data for T-cell activation markers.
| Possible Cause | Troubleshooting Step |
| Inadequate Gating Strategy | Use appropriate isotype controls and fluorescence minus one (FMO) controls to set your gates accurately. Gate on live, single cells before analyzing T-cell subpopulations.[6][7] |
| Spectral Overlap | If using multiple fluorochromes, ensure proper compensation to correct for spectral overlap between channels.[8] |
| Cellular Debris | Debris from dead CLL cells can interfere with flow cytometry analysis. Consider using a viability dye to exclude dead cells from your analysis. |
| Low Expression of Activation Markers | The expression of activation markers might be transient. Perform a time-course experiment to identify the optimal time point for analysis after stimulation. |
Experimental Protocols
Key Experiment: T-cell and CLL Cell Co-culture for this compound Efficacy Testing
This protocol outlines a general procedure for co-culturing human T-cells and CLL cells to evaluate the effects of this compound.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and CLL patients using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from healthy donor PBMCs using a pan-T-cell isolation kit (negative selection).
-
Isolate CLL cells from patient PBMCs using a B-cell isolation kit (negative selection) targeting CD19+ cells.
-
Assess cell purity by flow cytometry.
2. Co-culture Setup:
-
Seed CLL cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol.
-
Add autologous or allogeneic T-cells to the wells at a desired T-cell to CLL cell ratio (e.g., 1:1, 2:1).
-
For experiments mimicking the lymph node microenvironment, consider using co-culture systems with stromal cells expressing CD40L or adding soluble CD40L and IL-4 to the culture medium.[3][9]
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the co-culture wells at various concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
4. Incubation:
-
Incubate the co-culture plates at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, 72 hours).
5. Readouts:
-
T-cell Proliferation: At the end of the incubation, assess T-cell proliferation using assays such as CFSE dilution or BrdU incorporation, analyzed by flow cytometry.
-
T-cell Activation: Stain cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of relevant cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using ELISA or a multiplex bead array.
-
CLL Cell Viability: Assess the viability of CLL cells using an apoptosis assay (e.g., Annexin V/PI staining) by flow cytometry, gating on the CD19+ population.
Data Presentation
Table 1: Effect of this compound on T-cell Subsets in Co-culture with CLL Cells
| T-cell Subset | Control (Vehicle) | This compound (1 µM) | Fold Change |
| CD4+ T-cells (% of live cells) | 45.2 ± 3.1 | 48.5 ± 2.8 | 1.07 |
| CD8+ T-cells (% of live cells) | 28.7 ± 2.5 | 30.1 ± 2.2 | 1.05 |
| Regulatory T-cells (Tregs) (% of CD4+) | 8.9 ± 1.2 | 6.5 ± 0.9 | 0.73 |
| T follicular helper (Tfh) cells (% of CD4+) | 12.3 ± 1.5 | 9.8 ± 1.1 | 0.80 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Cytokine Profile in T-cell/CLL Co-culture Supernatant after this compound Treatment
| Cytokine (pg/mL) | Control (Vehicle) | This compound (1 µM) | p-value |
| IFN-γ | 150.4 ± 25.1 | 185.2 ± 30.5 | >0.05 |
| TNF-α | 210.8 ± 35.6 | 125.4 ± 22.1 | <0.01 |
| IL-2 | 85.3 ± 15.2 | 95.1 ± 18.3 | >0.05 |
| IL-6 | 350.6 ± 45.8 | 150.2 ± 30.7 | <0.001 |
| IL-10 | 120.1 ± 20.3 | 80.5 ± 15.1 | <0.05 |
| Data are presented as mean ± SD from three independent experiments. Statistical significance was determined using a Student's t-test. |
Mandatory Visualization
This compound's minimal off-target effect on ITK in T-cell signaling.
Workflow for assessing this compound's impact in T-cell/CLL co-culture.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The specific Bruton tyrosine kinase inhibitor this compound (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. In Vitro and In Vivo Models of CLL–T Cell Interactions: Implications for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib Experimental Media Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the instability of Acalabrutinib in experimental media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It works by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[3] This blockage disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[3][4] By inhibiting BTK, this compound effectively induces apoptosis (programmed cell death) in malignant B-cells.[3]
Q2: I'm preparing this compound for my cell-based assays. How should I prepare and store stock solutions?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[5]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-25 mg/mL) in high-quality, anhydrous DMSO.[5][6]
-
Storage: this compound solid powder is stable for years when stored at -20°C.[5] DMSO stock solutions are stable for up to 3 months when stored in aliquots at -20°C to minimize freeze-thaw cycles.[6] One study confirmed the stability of this compound in DMSO at -80°C for at least 28 days.
Q3: What is the primary cause of this compound instability in experimental media?
The main challenge with this compound is its pH-dependent solubility and susceptibility to hydrolysis.
-
pH-Dependent Solubility: this compound is a weakly basic compound and is freely soluble in acidic conditions (pH values below 3), but its solubility significantly decreases at pH values above 6.[1] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, where this compound is practically insoluble.
-
Hydrolytic Degradation: this compound is labile and degrades under acidic, basic, and oxidative conditions.[7][8] This degradation can occur in aqueous cell culture media over time, especially during prolonged incubation periods at 37°C.
Q4: I observed a precipitate after adding my this compound DMSO stock to the cell culture medium. What should I do?
This is likely due to the low aqueous solubility of this compound at the physiological pH of your media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and to aid in keeping the drug in solution.
-
Dilution Technique: When preparing your working solution, add the DMSO stock dropwise into the pre-warmed cell culture medium while gently vortexing or swirling. This rapid dilution can help prevent immediate precipitation.
-
Working Concentration: Do not exceed the solubility limit of this compound in your specific medium. If high concentrations are needed, consider formulating with solubility enhancers, though this may impact your experimental system.
Q5: How stable is this compound in cell culture medium at 37°C?
While specific, publicly available data on this compound's stability in common cell culture media like RPMI-1640 or DMEM is limited, forced degradation studies show its susceptibility to hydrolysis.[7][8] For long-term experiments (e.g., beyond 24 hours), assuming some level of degradation is prudent. It is highly recommended to perform a stability study under your specific experimental conditions (see protocol below) or to replenish the media with freshly prepared this compound every 24 hours.
Troubleshooting Guide: this compound Instability
This guide addresses common issues encountered when working with this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected drug efficacy in cell-based assays. | Compound Degradation: this compound may be degrading during the incubation period, leading to a lower effective concentration over time. | 1. Replenish Media: For experiments longer than 24 hours, change the media and add freshly diluted this compound every 24 hours. 2. Shorten Incubation: If possible, design experiments with shorter endpoints. 3. Verify Stability: Perform a stability test (see protocol below) to determine the degradation rate under your specific conditions. |
| High variability between experimental replicates. | Precipitation: Inconsistent precipitation of the drug upon dilution into aqueous media. | 1. Standardize Dilution: Ensure a consistent and rapid dilution method. Add the DMSO stock to the media (not the other way around) with vigorous swirling. 2. Pre-warm Media: Always use media pre-warmed to 37°C. 3. Visual Inspection: Visually inspect for precipitation after dilution. If observed, reconsider the final concentration. |
| Unexpected cellular toxicity. | High DMSO Concentration: The final concentration of DMSO in the media may be too high for your cell line. | 1. Calculate Final Concentration: Always calculate the final DMSO percentage and ensure it is below the tolerance level of your cells (typically <0.1%). 2. Vehicle Control: Include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments. |
| Drug appears inactive. | Improper Storage: Degradation of the solid compound or stock solution due to improper storage (e.g., exposure to moisture, light, or repeated freeze-thaw cycles). | 1. Aliquot Stocks: Store DMSO stock solutions in single-use aliquots at -20°C or -80°C. 2. Use Fresh Powder: Purchase from a reputable supplier and store the solid powder as recommended (-20°C, desiccated).[5] |
Quantitative Data on this compound Stability
As publicly available stability data for this compound in specific cell culture media is scarce, the following tables present hypothetical, yet representative, data to illustrate expected stability profiles. It is strongly recommended that researchers generate their own stability data using the protocol provided.
Table 1: Hypothetical Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (Hours) | % this compound Remaining (without 10% FBS) | % this compound Remaining (with 10% FBS) |
| 0 | 100% | 100% |
| 4 | 96% | 98% |
| 8 | 91% | 94% |
| 24 | 78% | 85% |
| 48 | 62% | 71% |
| 72 | 49% | 58% |
Table 2: Hypothetical Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % this compound Remaining (without 10% FBS) | % this compound Remaining (with 10% FBS) |
| 0 | 100% | 100% |
| 4 | 97% | 99% |
| 8 | 92% | 95% |
| 24 | 80% | 88% |
| 48 | 65% | 75% |
| 72 | 52% | 63% |
Note: Fetal Bovine Serum (FBS) can sometimes have a stabilizing effect on small molecules due to protein binding.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific experimental media using HPLC.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., RPMI-1640, DMEM) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC grade)
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solution into pre-warmed (37°C) cell culture medium (with and without serum) to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Dispense the this compound-spiked media into sterile tubes or wells of a plate. Prepare enough replicates for each time point.
-
Sample Collection: Collect samples at designated time points (e.g., 0, 4, 8, 24, 48, 72 hours). The 'time 0' sample should be processed immediately after preparation.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of your media sample, add 200 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins.
-
Vortex briefly and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from media components and potential degradants.
-
Detection: UV detection at 230 nm or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 'time 0' sample.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps for determining the stability of this compound in your experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Isolation and characterization of pseudo degradation products of this compound using ESI-HRMS/MS and NMR: Formation of possible geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Acalabrutinib vs. Ibrutinib: A Comparative Guide to Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
The development of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, demonstrated significant efficacy but also revealed off-target activities leading to notable side effects. Acalabrutinib, a second-generation inhibitor, was designed to be more selective for BTK, aiming to minimize these off-target effects and improve patient tolerability. This guide provides an objective comparison of the selectivity and off-target effects of this compound and ibrutinib, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound exhibits a more selective kinase inhibition profile compared to ibrutinib.[1][2] In vitro studies have demonstrated that ibrutinib inhibits several other kinases with high affinity, including members of the TEC and EGFR families, which are associated with adverse events such as bleeding, diarrhea, and rash.[3] this compound, on the other hand, shows significantly less activity against these off-target kinases, which is consistent with its more favorable safety profile observed in clinical trials.[2][4] Head-to-head clinical data, particularly from the ELEVATE-RR trial, has shown that while both drugs have comparable efficacy in treating chronic lymphocytic leukemia (CLL), this compound is associated with a lower incidence of cardiovascular adverse events, including atrial fibrillation and hypertension.[5][6]
Data Presentation: Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ibrutinib against BTK and a panel of key off-target kinases. Lower IC50 values indicate greater potency. The data is compiled from various in vitro kinase assays.
| Kinase Target | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Kinase Family | Associated Off-Target Effects |
| BTK | 5.1 [7] | 1.5 [1] | TEC | On-Target |
| ITK | >1000[7] | 3.3[2] | TEC | T-cell dysfunction |
| TEC | 19[7] | 78[8] | TEC | Platelet dysfunction, bleeding |
| EGFR | >10000[7] | 5.3[2] | Receptor Tyrosine Kinase | Rash, diarrhea |
| BLK | 5.3[7] | 0.1[2] | SRC | - |
| BMX | 31[7] | 1.1[7] | TEC | - |
| JAK3 | >10000[7] | 21[2] | JAK | - |
| ERBB2 (HER2) | - | Potent Inhibition | Receptor Tyrosine Kinase | Cardiotoxicity |
| ERBB4 (HER4) | - | Potent Inhibition[2] | Receptor Tyrosine Kinase | Cardiotoxicity |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of BTK and the key off-target kinases affected by ibrutinib and, to a lesser extent, this compound.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Off-target kinase inhibition by Ibrutinib and this compound.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity is crucial for preclinical drug development. Below are detailed methodologies for key experiments used to compare this compound and ibrutinib.
Biochemical Kinase Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high Förster resonance energy transfer (FRET) signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.[9][10][11]
Materials:
-
Purified recombinant kinase (e.g., BTK, ITK, EGFR)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (this compound, ibrutinib) serially diluted in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9][11]
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and ibrutinib in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations in the assay.
-
Kinase-Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in the kinase buffer at 2x the final desired concentration.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer at 2x the final desired concentration.
-
Assay Assembly: In a 384-well plate, add 5 µL of the diluted test compound or DMSO control.[11]
-
Add 5 µL of the kinase-antibody mixture to each well.[11]
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.[11]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a biochemical kinase assay.
KINOMEscan™ Profiling
Objective: To assess the selectivity of a compound across a large panel of kinases.
Principle: The KINOMEscan™ platform utilizes a competition binding assay. Test compounds are incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A compound that binds to a kinase will prevent it from binding to the immobilized ligand, resulting in a reduced amount of kinase captured on the solid support.[12]
Methodology:
-
A diverse panel of human kinases is expressed as DNA-tagged fusion proteins.
-
The test compound (this compound or ibrutinib) is incubated with the kinase panel in the presence of an immobilized, broadly active kinase inhibitor.
-
Kinases that do not bind to the test compound will bind to the immobilized ligand and be captured on a solid support.
-
After washing away unbound components, the amount of captured kinase is quantified using qPCR.
-
The results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound to the kinase.
Cellular BTK Phosphorylation Assay
Objective: To determine the functional inhibition of BTK signaling in a cellular context.
Principle: This assay measures the phosphorylation of BTK at a key activating residue (e.g., Y223) in response to B-cell receptor (BCR) stimulation. A potent BTK inhibitor will block this phosphorylation. The levels of phosphorylated BTK (pBTK) and total BTK are assessed by Western blotting.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
This compound and Ibrutinib
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-pBTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed B-cell lymphoma cells and treat with various concentrations of this compound, ibrutinib, or DMSO control for a specified time (e.g., 1-2 hours).
-
BCR Stimulation: Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody against pBTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for pBTK and total BTK. Calculate the ratio of pBTK to total BTK for each treatment condition to determine the extent of inhibition.
Conclusion
The available preclinical and clinical data consistently demonstrate that this compound is a more selective BTK inhibitor than ibrutinib. This increased selectivity translates into a more favorable safety profile, with a lower incidence of off-target adverse events, particularly cardiovascular toxicities. For researchers and drug development professionals, the choice between these inhibitors for future studies or therapeutic development will depend on the specific context, but the improved tolerability of this compound represents a significant advancement in the class of BTK inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other kinase inhibitors.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First results of a head-to-head trial of this compound versus ibrutinib in patients with high-risk CLL [lymphomahub.com]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Battle in Preclinical Models: Acalabrutinib vs. Zanubrutinib
In the rapidly evolving landscape of targeted therapies for B-cell malignancies, second-generation Bruton's tyrosine kinase (BTK) inhibitors have emerged as pivotal players, offering improved selectivity and safety profiles over the first-generation inhibitor, ibrutinib. Among these next-generation agents, acalabrutinib and zanubrutinib have garnered significant attention. This guide provides a comparative analysis of these two inhibitors based on available preclinical data, offering insights into their biochemical potency, cellular efficacy, and performance in in vivo models for researchers, scientists, and drug development professionals.
Biochemical Potency and Kinase Selectivity
Both this compound and zanubrutinib are potent, irreversible BTK inhibitors that form a covalent bond with the Cys481 residue in the BTK active site.[1][2] Preclinical studies have consistently demonstrated that both agents are more selective for BTK than the first-generation inhibitor, ibrutinib, leading to fewer off-target effects.[3][4][5]
While direct head-to-head comprehensive kinase profiling studies are limited in the public domain, available data suggests nuances in their selectivity profiles. This compound has been described as a highly selective BTK inhibitor with minimal off-target activity.[6][7][8] Similarly, zanubrutinib was designed for high BTK specificity to minimize off-target effects.[9][10] One study reported that this compound has a lower off-target rate compared to zanubrutinib and ibrutinib. Another study highlighted that zanubrutinib is approximately 20-fold less potent at inhibiting Interleukin-2-inducible T-cell kinase (ITK) than ibrutinib, a key off-target kinase associated with certain side effects.[11]
A direct comparison of their inhibitory activity against wild-type BTK and a resistant mutant in a B-cell lymphoma model is presented below.
| Compound | Target | IC50 (nM) |
| This compound | BTK-WT | Data not specified in the provided text |
| BTK-V416L | 144.4 | |
| Zanubrutinib | BTK-WT | Data not specified in the provided text |
| BTK-V416L | 0.8 | |
| Data from a study on BTK-V416L resistance in B-cell lymphoma models.[12] |
Cellular Activity and Downstream Signaling
In preclinical cellular assays, both this compound and zanubrutinib effectively inhibit BTK-mediated signaling pathways. This includes the inhibition of BTK autophosphorylation and the phosphorylation of downstream effectors such as PLCγ2, ERK, and S6.[6][8][13] These on-target effects lead to the inhibition of B-cell proliferation and survival.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of both this compound and zanubrutinib has been demonstrated in various preclinical models of B-cell malignancies.
This compound: In a canine model of B-cell non-Hodgkin lymphoma, this compound was well-tolerated and demonstrated clinical activity.[14] In mouse xenograft models of chronic lymphocytic leukemia (CLL), this compound treatment led to a significant reduction in tumor burden and increased survival.[6] Specifically, in the TCL1 adoptive transfer model, this compound treatment resulted in potent inhibition of BTK in vivo and decreased activation of downstream signaling molecules.[6]
Zanubrutinib: In a TMD8 B-cell lymphoma xenograft model with wild-type BTK, zanubrutinib demonstrated better efficacy at clinically relevant doses compared to this compound.[15] In a separate study using an MCL PDX model, zanubrutinib showed significant tumor inhibition without detectable toxicities.[13] Furthermore, in a TMD8 xenograft model expressing the BTK-V416L resistance mutation, zanubrutinib administration resulted in significant tumor regression, whereas this compound did not show significant efficacy at clinically relevant doses.[12][15]
Pharmacokinetics and BTK Occupancy
Both drugs were designed to have favorable pharmacokinetic properties to maximize BTK occupancy.[9][16]
This compound: Pharmacodynamic modeling in mice demonstrated a half-maximal effective concentration (ED50) of 1.3 mg/kg for this compound.[7] In clinical studies, twice-daily dosing of this compound was found to maintain near-complete BTK occupancy in both peripheral blood and lymph nodes.[17]
Zanubrutinib: Preclinical pharmacokinetic evaluation of zanubrutinib showed excellent bioavailability.[9] In a phase 1 study, zanubrutinib achieved complete or near-complete BTK occupancy in peripheral blood mononuclear cells at all tested doses.[18] Notably, in lymph node biopsies, a twice-daily dosing regimen of 160 mg resulted in a higher percentage of patients with over 95% BTK occupancy compared to a once-daily 320 mg dose.[18]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a biochemical assay.
-
Reagents and Materials: Purified recombinant BTK enzyme, ATP, a suitable substrate (e.g., a peptide with a tyrosine residue), kinase buffer, and the test compounds (this compound, zanubrutinib).
-
Assay Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate.
-
The BTK enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
BTK Occupancy Assay in Peripheral Blood Mononuclear Cells (PBMCs) (General Protocol)
This assay measures the percentage of BTK molecules that are covalently bound by the inhibitor.
-
Sample Collection and Preparation:
-
Blood samples are collected from preclinical models (e.g., mice, dogs) at various time points after drug administration.
-
PBMCs are isolated from the blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
Cell Lysis and Protein Quantification:
-
The isolated PBMCs are lysed to release the cellular proteins.
-
The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Measurement of Free and Total BTK:
-
Free BTK: A biotinylated probe that also binds to the Cys481 residue of BTK is added to the cell lysate. This probe will only bind to BTK molecules that are not already occupied by the irreversible inhibitor. The amount of probe-bound BTK is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA)-based method where the biotinylated probe is captured on a streptavidin-coated plate and detected with an anti-BTK antibody.[17][18]
-
Total BTK: A separate ELISA is performed to measure the total amount of BTK protein in the lysate. In this case, a capture antibody specific for BTK is used to bind all BTK molecules, regardless of their occupancy status, and a detection antibody is used for quantification.
-
-
Calculation of BTK Occupancy:
-
The percentage of BTK occupancy is calculated using the following formula: % Occupancy = (1 - [Free BTK / Total BTK]) * 100
-
In Vivo Tumor Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BTK inhibitors in a mouse xenograft model.
-
Cell Line and Animal Model:
-
A suitable human B-cell malignancy cell line (e.g., TMD8 for diffuse large B-cell lymphoma) is chosen.[15]
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
The selected cancer cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment groups.
-
Visualizations
Caption: Simplified BTK Signaling Pathway and Inhibition by this compound and Zanubrutinib.
Caption: General Experimental Workflow for Preclinical Evaluation of BTK Inhibitors.
References
- 1. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Zanubrutinib Combined With CD19 CAR-T Cells in Raji Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. clausiuspress.com [clausiuspress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. The Bruton's tyrosine kinase (BTK) inhibitor this compound demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 7. Evaluating this compound In The Treatment Of Mantle Cell Lymphoma: Design, Development, And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. iwmf.com [iwmf.com]
- 11. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Preclinical Evaluation of the Novel BTK Inhibitor this compound in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beonemedinfo.com [beonemedinfo.com]
- 16. researchgate.net [researchgate.net]
- 17. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acalabrutinib and Ibrutinib on SRC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the Bruton's tyrosine kinase (BTK) inhibitors, Acalabrutinib and Ibrutinib, with a specific focus on their effects on the SRC family of kinases. This analysis is supported by experimental data from publicly available literature to inform research and drug development efforts.
Executive Summary
Ibrutinib, the first-in-class BTK inhibitor, is known to have off-target effects on several other kinases, including members of the SRC family. This lack of specificity is believed to contribute to some of the adverse events observed in patients. This compound, a second-generation BTK inhibitor, was designed for greater selectivity, which results in minimal inhibition of SRC family kinases. This key difference in their kinase inhibition profiles is a critical consideration in both preclinical research and clinical applications.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Ibrutinib against BTK and key members of the SRC family of kinases. The data highlights the significantly higher selectivity of this compound for BTK.
| Kinase Target | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Kinase Family |
| BTK | ~3 - 5 | ~0.5 | TEC Family |
| SRC | >1000[1] | Inhibits[2] | SRC Family |
| LYN | >1000[1] | Inhibits | SRC Family |
| FYN | >1000[1] | Inhibits | SRC Family |
| HCK | >1000[1] | Inhibits | SRC Family |
| LCK | >1000[1] | Inhibits[2] | SRC Family |
| BLK | >1000[1] | Inhibits | SRC Family |
| YES1 | >1000[1] | Inhibits | SRC Family |
Note: While specific IC50 values for Ibrutinib against all SRC family kinases are not consistently reported in a single source, its inhibitory activity on this family is well-documented. In contrast, this compound consistently demonstrates IC50 values greater than 1000 nM, indicating minimal to no inhibition at clinically relevant concentrations.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 value of a kinase inhibitor in a biochemical assay format.
Objective: To measure the concentration of an inhibitor (this compound or Ibrutinib) required to inhibit 50% of the enzymatic activity of a purified SRC family kinase.
Materials:
-
Purified, active recombinant SRC family kinase (e.g., SRC, LYN, FYN).
-
Kinase-specific peptide substrate.
-
ATP (adenosine triphosphate), may include radiolabeled [γ-³³P]ATP.
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT).
-
Test inhibitors (this compound, Ibrutinib) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., for radiometric, fluorescence, or luminescence-based readouts).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.
-
Reaction Setup: In the wells of the assay plate, add the kinase assay buffer, the purified SRC family kinase, and the peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitors or DMSO (as a vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For fluorescence or luminescence-based assays, specific reagents are added that generate a signal proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot Assay for SRC Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound and Ibrutinib on the phosphorylation of SRC kinases within a cellular context.
Objective: To determine if the inhibitors can block the activation of SRC family kinases in cells by measuring the phosphorylation status of a key activation loop tyrosine residue (e.g., Tyr416 for SRC).
Materials:
-
Cell line of interest (e.g., a B-cell lymphoma line).
-
Cell culture medium and supplements.
-
Test inhibitors (this compound, Ibrutinib) dissolved in DMSO.
-
Stimulating agent (if required to activate SRC kinases).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-SRC (e.g., Tyr416) and anti-total-SRC.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere or reach a desired density. Treat the cells with varying concentrations of this compound, Ibrutinib, or DMSO (vehicle control) for a specified time. If necessary, stimulate the cells to induce SRC kinase activation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the western blot.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in sample buffer and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-SRC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total SRC.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total SRC proteins. The level of SRC phosphorylation can be expressed as the ratio of phospho-SRC to total SRC.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: BCR signaling pathway and points of inhibition.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
References
Acalabrutinib and Venetoclax: A Synergistic Combination Against B-cell Malignancies In Vitro
Acalabrutinib, a selective Bruton's tyrosine kinase (BTK) inhibitor, and Venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, have demonstrated significant synergistic effects in preclinical in vitro studies, providing a strong rationale for their clinical combination in treating B-cell malignancies like Chronic Lymphocytic Leukemia (CLL). This guide compares the in vitro performance of this combination with individual drug treatments, presenting key experimental data and methodologies for researchers and drug development professionals.
The synergistic action of this compound and Venetoclax stems from their complementary mechanisms of action. This compound inhibits the BTK protein, a crucial component of the B-cell receptor (BCR) signaling pathway that promotes B-cell proliferation and survival.[1][2] Venetoclax, on the other hand, restores the natural process of apoptosis (programmed cell death) by selectively binding to and inhibiting the anti-apoptotic protein BCL-2.[1][3] The combination of these two agents provides a dual-pronged attack on cancer cells, leading to enhanced cell death.[1]
Quantitative Analysis of In Vitro Synergy
In vitro studies utilizing primary CLL lymphocytes have quantitatively demonstrated the enhanced cytotoxicity of the this compound and Venetoclax combination. The following table summarizes the key findings from an apoptosis assay measuring cell death after 24 hours of treatment.
| Treatment Group | Mean Apoptosis Rate (%) [Non-stimulated CLL lymphocytes] | Mean Apoptosis Rate (%) [IgM-stimulated CLL lymphocytes] |
| Dimethyl sulfoxide (DMSO) (Vehicle Control) | ~5% | ~5% |
| This compound (A) | ~10% | ~20% |
| Venetoclax (V) | ~30% | ~35% |
| This compound + Venetoclax (A+V) | ~55% | ~65% |
| Data derived from in vitro cytotoxicity assays on CLL lymphocytes (n=24). Apoptosis was measured by Annexin V/PI binding assay.[4] |
These results clearly indicate that the combination of this compound and Venetoclax induces a significantly higher rate of apoptosis in both non-stimulated and IgM-stimulated CLL cells compared to either drug alone.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approach, the following diagrams illustrate the targeted signaling pathways and a typical workflow for assessing in vitro synergy.
Caption: Targeted signaling pathways of this compound and Venetoclax.
Caption: Experimental workflow for in vitro synergy assessment.
Experimental Protocols
The following provides a detailed methodology for the key in vitro experiments cited in this guide.
Cell Culture and Treatment
Primary CLL lymphocytes were isolated from patient samples.[4] The cells were then incubated with either a vehicle control (DMSO), single-agent this compound, single-agent Venetoclax, or a combination of both drugs for 24 hours.[4] For experiments involving B-cell receptor stimulation, cells were stimulated with IgM.[4]
Apoptosis Assay
To measure the extent of apoptosis, an Annexin V/Propidium Iodide (PI) binding assay was performed.[4] After the 24-hour drug incubation period, the cells were stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and with PI, a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells). The stained cells were then analyzed using a flow cytometer to quantify the percentage of apoptotic cells in each treatment group.[4]
Conclusion
The in vitro data strongly support the synergistic effect of combining this compound and Venetoclax in inducing apoptosis in CLL cells. This enhanced activity provides a compelling basis for the continued investigation and clinical use of this combination therapy in B-cell malignancies. The distinct and complementary mechanisms of targeting both the BCR signaling pathway and the intrinsic apoptosis pathway offer a promising strategy to overcome drug resistance and improve patient outcomes.
References
Validating Acalabrutinib's On-Target Effects in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acalabrutinib's on-target effects in primary patient samples against other Bruton's tyrosine kinase (BTK) inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the understanding and replication of these validation methods.
On-Target Efficacy: A Head-to-Head Comparison
This compound is a second-generation BTK inhibitor designed for increased selectivity compared to the first-generation inhibitor, Ibrutinib. This heightened selectivity is intended to minimize off-target effects while maintaining potent inhibition of the B-cell receptor (BCR) signaling pathway, a critical pathway for the survival and proliferation of malignant B-cells in various hematological cancers. This section compares the on-target performance of this compound with Ibrutinib and the next-generation inhibitor, Zanubrutinib.
BTK Occupancy in Primary Patient Samples
A key measure of on-target engagement for covalent BTK inhibitors is the occupancy of the BTK protein in primary patient cells. Studies have consistently demonstrated that this compound achieves high and sustained BTK occupancy in peripheral blood mononuclear cells (PBMCs), lymph nodes, and bone marrow of patients with Chronic Lymphocytic Leukemia (CLL).[1][2]
Twice-daily (BID) dosing of this compound (100 mg) has been shown to maintain a higher median trough BTK occupancy compared to once-daily (QD) dosing, leading to more profound and sustained inhibition of oncogenic signaling.[1][2]
| Treatment Regimen | Median Peak BTK Occupancy (PBMCs) | Median Trough BTK Occupancy (PBMCs) | Reference |
| This compound 100 mg BID | 99% | 97% | [1] |
| This compound 200 mg QD | 99% | 92% | [1] |
| Ibrutinib 420 mg QD | >95% (at 24 hours) | Not specified in direct comparison | |
| Zanubrutinib 160 mg BID | Not specified in direct comparison | Higher than Ibrutinib and this compound in some models |
Inhibition of Downstream Signaling Pathways
The binding of this compound to BTK effectively blocks the downstream signaling cascade that promotes B-cell survival and proliferation. This is evidenced by the reduced phosphorylation of key signaling molecules such as BTK itself (autophosphorylation), phospholipase C gamma 2 (PLCγ2), and extracellular signal-regulated kinase (ERK).
While direct head-to-head studies providing comparative IC50 values for the inhibition of downstream signaling molecules in primary patient cells are limited, available data from various studies using similar methodologies suggest the following:
| Inhibitor | Target | IC50 (in vitro/cellular assays) | Cell Type/Assay Condition | Reference |
| This compound | BTK | 5.1 nM | Biochemical Assay | [3] |
| p-ERK | Inhibition demonstrated | Primary CLL cells | [3] | |
| p-S6 | Inhibition demonstrated | Primary CLL cells | [3] | |
| Ibrutinib | BTK | 1.5 nM | Biochemical Assay | [3] |
| p-ERK | Inhibition demonstrated | Primary CLL cells | [3] | |
| p-S6 | Inhibition demonstrated | Primary CLL cells | [3] | |
| Zanubrutinib | BTK | <1 nM | Biochemical Assay | |
| p-ERK | Inhibition demonstrated | Not specified in direct comparison |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here are for comparative purposes and are drawn from different studies.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the on-target effects of this compound.
BTK Occupancy Assay (ELISA-based)
This assay measures the percentage of BTK protein that is bound by a covalent inhibitor in primary patient cells.
Materials:
-
Cryopreserved primary patient PBMCs
-
Lysis buffer (containing protease inhibitors)
-
96-well high-binding ELISA plates
-
Anti-BTK capture antibody
-
Biotin-conjugated BTK probe (binds to unoccupied BTK)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with anti-BTK capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Preparation: Thaw cryopreserved primary patient PBMCs and lyse the cells on ice using lysis buffer.
-
Incubation with Probe: To determine the amount of unoccupied BTK, incubate a portion of the cell lysate with a biotin-conjugated BTK probe for 1 hour at room temperature. The probe will bind to the Cys481 residue of any BTK not already occupied by this compound.
-
Total BTK Control: In parallel, to determine the total amount of BTK, another portion of the lysate should be incubated without the probe.
-
Capture: Add the lysate/probe mixtures and the total BTK lysate to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature to allow the anti-BTK antibody to capture the BTK protein.
-
Detection:
-
Wash the plate thoroughly.
-
For the wells with the biotinylated probe, add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
For the total BTK wells, a secondary HRP-conjugated anti-BTK antibody can be used.
-
-
Signal Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Measurement: Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.
-
Calculation: The percentage of BTK occupancy is calculated as: [1 - (Signal of sample with probe / Signal of total BTK sample)] x 100%.
Phospho-flow Cytometry for Downstream Signaling
This method allows for the single-cell measurement of phosphorylated signaling proteins within a heterogeneous cell population, such as primary patient blood samples.
Materials:
-
Fresh primary patient PBMCs
-
Cell stimulation reagents (e.g., anti-IgM)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19, CD5 for CLL cells)
-
Fluorochrome-conjugated antibodies against phosphorylated intracellular proteins (e.g., p-BTK, p-PLCγ2, p-ERK)
-
Flow cytometer
Protocol:
-
Cell Isolation: Isolate PBMCs from fresh patient blood samples using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Treatment: Incubate the isolated PBMCs with this compound or other BTK inhibitors at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): To assess the inhibitory effect on activated signaling, stimulate the cells with a BCR agonist like anti-IgM for a short period (e.g., 10-15 minutes) at 37°C.
-
Fixation: Immediately after stimulation, fix the cells by adding a pre-warmed fixation buffer to stop all enzymatic activity. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them by adding ice-cold methanol and incubating on ice. This step allows the intracellular antibodies to access their targets.
-
Staining: Wash the permeabilized cells and then stain with a cocktail of fluorochrome-conjugated antibodies against both cell surface markers (to identify the B-cell population) and the intracellular phosphorylated proteins of interest. Incubate for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Gate on the B-cell population using the surface marker expression (e.g., CD19+). Within this population, quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies. The reduction in MFI in the inhibitor-treated samples compared to the stimulated control indicates the degree of on-target inhibition.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Experimental Workflow: BTK Occupancy Assay
Caption: Workflow for determining BTK occupancy using an ELISA-based assay.
Experimental Workflow: Phospho-flow Cytometry
Caption: Workflow for assessing downstream BCR signaling inhibition via phospho-flow cytometry.
References
- 1. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Second-Generation BTK Inhibitors: A Guide for Researchers
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a variety of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. The advent of the first-generation BTK inhibitor, ibrutinib, revolutionized the treatment landscape for many of these conditions. However, off-target effects leading to adverse events spurred the development of a second generation of more selective BTK inhibitors. This guide provides a comparative overview of the potency, selectivity, and clinical efficacy of three prominent second-generation BTK inhibitors: acalabrutinib, zanubrutinib, and tirabrutinib, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these targeted therapies.
The BTK Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases. BTK is a crucial enzyme in this pathway, and its activation triggers a series of events culminating in the activation of transcription factors that promote B-cell survival and proliferation.
Comparative Preclinical Potency and Selectivity
The second-generation BTK inhibitors were designed to have greater selectivity for BTK and fewer off-target effects compared to ibrutinib. This is primarily achieved through more specific binding to the C481 residue in the BTK active site. The following tables summarize the in vitro potency of this compound, zanubrutinib, and tirabrutinib from biochemical and cellular assays.
Table 1: Biochemical IC50 Values of Second-Generation BTK Inhibitors
| Inhibitor | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) |
| This compound | 2.9 - 5.1 | >1000 | >1000 | >1000 |
| Zanubrutinib | 0.2 - 0.8 | 1.9 | 63 | 10 |
| Tirabrutinib | 2.2 - 6.8 | 48 | >20,000 | >20,000 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular IC50 Values of Second-Generation BTK Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| This compound | Human Whole Blood | B-cell activation (CD69) | <10 |
| Zanubrutinib | Human Whole Blood | B-cell activation (CD69) | <10 |
| Tirabrutinib | TMD8 | Cell Growth Inhibition | 3.59[1] |
| Tirabrutinib | U-2932 | Cell Growth Inhibition | 27.6[1] |
| Tirabrutinib | TMD8 | BTK Autophosphorylation | 23.9[1] |
| Tirabrutinib | U-2932 | BTK Autophosphorylation | 12.0[1] |
| Tirabrutinib | OCI-L Y10 | Cell Proliferation | 9.127[2] |
| Tirabrutinib | SU-DHL-6 | Cell Proliferation | 17.10[2] |
Comparative Clinical Efficacy and Safety
Head-to-head clinical trials provide the most robust evidence for comparing different therapeutic agents. The ELEVATE-RR and ALPINE trials have directly compared this compound and zanubrutinib, respectively, to ibrutinib. While there are no direct head-to-head trials comparing all three second-generation inhibitors, indirect comparisons and individual trial data offer valuable insights.
Table 3: Key Efficacy and Safety Outcomes from Head-to-Head Clinical Trials
| Trial | Comparison | Key Efficacy Outcome | Key Safety Observations |
| ELEVATE-RR | This compound vs. Ibrutinib (Relapsed/Refractory CLL) | Non-inferior progression-free survival (PFS) for this compound. | This compound was associated with a lower incidence of atrial fibrillation.[3] |
| ALPINE | Zanubrutinib vs. Ibrutinib (Relapsed/Refractory CLL) | Superior PFS for zanubrutinib.[4] | Zanubrutinib was associated with a lower rate of atrial fibrillation.[4] |
| MAIC of ALPINE & ASCEND | Zanubrutinib vs. This compound (Relapsed/Refractory CLL) | Zanubrutinib showed a significant improvement in investigator-assessed PFS and a trend towards better overall survival.[5][6] | This compound was associated with a lower risk of hypertension and hemorrhage.[7][8] |
CLL: Chronic Lymphocytic Leukemia; MAIC: Matching-Adjusted Indirect Comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of common experimental protocols used to assess the potency and selectivity of BTK inhibitors.
Biochemical Kinase Inhibition Assays (e.g., LanthaScreen™, IMAP™)
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a multi-point serial dilution of the test inhibitor in an appropriate buffer (e.g., DMSO).
-
Dilute purified recombinant BTK enzyme to a working concentration in kinase reaction buffer.
-
Prepare a solution containing the kinase substrate (e.g., a fluorescently labeled peptide) and ATP at a concentration near the Km for ATP.
-
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle control to the wells of a microplate.
-
Add the BTK enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
-
Signal Detection:
-
Stop the reaction using an appropriate method (e.g., addition of EDTA).
-
Add detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of phosphorylated substrate.
-
Read the plate using a suitable microplate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block BTK autophosphorylation in a cellular context, which is a direct indicator of target engagement and inhibition.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., TMD8) to the desired density.
-
Treat the cells with various concentrations of the BTK inhibitor or vehicle control for a specified time.
-
Stimulate the B-cell receptor pathway (e.g., with anti-IgM) to induce BTK autophosphorylation.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-BTK.
-
Normalize the p-BTK signal to the total BTK signal (determined by re-probing the membrane with an antibody against total BTK) or a loading control (e.g., GAPDH).
-
Plot the normalized p-BTK signal against the inhibitor concentration to determine the cellular IC50.
-
B-Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the functional consequence of BTK inhibition by measuring the inhibitor's effect on the proliferation of B-cell lines.
Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed a B-cell line at a specific density in a multi-well plate.
-
Add serial dilutions of the BTK inhibitor or vehicle control to the wells.
-
-
Incubation:
-
Incubate the cells for a period that allows for significant proliferation (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a reagent such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Measure the luminescent signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for cell proliferation.
-
Conclusion
The second-generation BTK inhibitors—this compound, zanubrutinib, and tirabrutinib—represent a significant advancement in the targeted therapy of B-cell malignancies. Their improved selectivity profiles translate to a more favorable safety profile compared to the first-generation inhibitor, ibrutinib. While all three are highly potent inhibitors of BTK, subtle differences in their off-target kinase inhibition profiles may contribute to variations in their clinical efficacy and adverse event profiles. Head-to-head clinical trials and real-world evidence will continue to refine our understanding of the optimal use of these agents in different clinical settings. The experimental protocols outlined in this guide provide a foundation for the continued preclinical and clinical evaluation of these and future generations of BTK inhibitors.
References
- 1. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cllsociety.org [cllsociety.org]
- 4. Zanubrutinib vs this compound in Relapsed or Refractory CLL New Efficacy Analysis - The ASCO Post [ascopost.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Efficacy of zanubrutinib versus this compound for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. m.youtube.com [m.youtube.com]
Differential Effects of Acalabrutinib and Ibrutinib on Platelet Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitors, Acalabrutinib and Ibrutinib, focusing on their differential effects on platelet aggregation. The information presented is supported by experimental data to aid researchers and clinicians in understanding the nuanced impacts of these therapies on platelet function.
Introduction
Ibrutinib, a first-generation BTK inhibitor, and this compound, a second-generation inhibitor, are pivotal in treating various B-cell malignancies. Both drugs covalently bind to the Cys-481 residue in the BTK active site, leading to inhibition of its enzymatic activity.[1] However, their differing selectivity profiles result in varied effects on platelet function, which is a critical consideration due to the associated risk of bleeding events.[2][3] Ibrutinib is known for its off-target inhibition of other kinases, such as Tec protein tyrosine kinase and Src family kinases, which also play roles in platelet signaling.[4][5] this compound was developed to be more selective for BTK, with the aim of minimizing these off-target effects and consequently reducing adverse events like bleeding.[4][6] This guide delves into the experimental data that delineates these differences.
Quantitative Comparison of Platelet Inhibition
The following tables summarize the quantitative data from various studies comparing the inhibitory effects of this compound and Ibrutinib on platelet aggregation and related functions.
Table 1: In Vitro Inhibition of Collagen-Induced Platelet Aggregation
| Drug | Assay Type | Agonist | IC50 Value (μM) | Source(s) |
| Ibrutinib | Light Transmission Aggregometry (Washed Platelets) | Collagen-Related Peptide (CRP-XL) | 0.025 - 0.35 | [1] |
| Light Transmission Aggregometry (Platelet-Rich Plasma) | Collagen | 0.12 | [7] | |
| This compound | Light Transmission Aggregometry (Washed Platelets) | Collagen-Related Peptide (CRP-XL) | 0.69 - 1.07 | [2] |
| Light Transmission Aggregometry (Platelet-Rich Plasma) | Collagen | 1.21 | [7] |
Table 2: Comparative Effects on Thrombus Formation and Platelet Adhesion
| Drug | Assay | Key Findings | Source(s) |
| Ibrutinib | Thrombus Formation Under Flow | Significantly reduced thrombus stability and formation. | [4][7] |
| Platelet Adhesion to Collagen | Does not significantly inhibit initial adhesion but impairs thrombus stability. | [8] | |
| This compound | Thrombus Formation Under Flow | Less impact on thrombus formation compared to Ibrutinib; patients on this compound demonstrated more stable thrombus formation. | [4][7] |
| Platelet Adhesion to Collagen | Less inhibitory effect on platelet adhesion compared to Ibrutinib. | [7] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Ibrutinib on platelet aggregation can be attributed to their distinct inhibition profiles on key signaling molecules. The primary pathway for collagen-induced platelet activation is mediated by the glycoprotein VI (GPVI) receptor.
Ibrutinib demonstrates potent inhibition of both BTK and Tec, and also exhibits off-target effects on Src family kinases.[2][4] In contrast, this compound is more selective for BTK with less potent inhibition of Tec and minimal effects on Src kinases.[2][4] This higher selectivity of this compound is believed to contribute to its more favorable safety profile regarding bleeding risk.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Ibrutinib are provided below.
Light Transmission Aggregometry (LTA)
This assay measures platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission.
1. Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.[8]
-
Process samples within 4 hours of collection.[8]
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[8]
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
2. Assay Procedure:
-
Pre-warm PRP samples to 37°C.[8]
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add the BTK inhibitor (Ibrutinib or this compound) or vehicle control to the PRP and incubate as required by the specific study protocol.
-
Add a platelet agonist (e.g., collagen, ADP, arachidonic acid) to initiate aggregation.[9][10]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
IC50 values can be calculated from dose-response curves.
Thrombus Formation Assay Under Shear Flow
This assay assesses platelet adhesion and thrombus formation on a collagen-coated surface under arterial shear conditions.
1. Microfluidic Chamber Preparation:
-
Coat microfluidic channels with collagen and allow them to dry.
-
Block non-specific binding sites with a blocking agent like bovine serum albumin.
2. Blood Perfusion:
-
Draw whole blood anticoagulated with a substance like heparin.
-
Perfuse the whole blood through the collagen-coated microfluidic channels at a specific shear rate (e.g., 1000 s⁻¹) using a syringe pump.
-
The blood is pre-incubated with either Ibrutinib, this compound, or a vehicle control.
3. Imaging and Analysis:
-
Visualize platelet adhesion and thrombus formation in real-time using fluorescence microscopy (platelets are pre-labeled with a fluorescent dye).
-
Capture images or videos at different time points.
-
Quantify the surface area covered by platelets and the volume of the thrombi using image analysis software.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of key signaling proteins like PLCγ2 and Src family kinases.
1. Platelet Lysate Preparation:
-
Isolate platelets and treat them with Ibrutinib, this compound, or a vehicle control.
-
Stimulate the platelets with an agonist (e.g., collagen).
-
Lyse the platelets in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PLCγ2, anti-phospho-Src).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The available experimental data consistently demonstrate that this compound has a more favorable profile regarding its impact on platelet aggregation compared to Ibrutinib. While both drugs effectively inhibit BTK, Ibrutinib's off-target effects on other crucial platelet signaling kinases, such as Tec and Src, contribute to a more pronounced inhibition of platelet function and a higher clinical bleeding risk.[2][3][4] this compound's greater selectivity for BTK translates to a reduced impact on platelet aggregation and thrombus formation in in vitro and ex vivo assays.[4][7] These findings are crucial for drug development professionals in the design of next-generation BTK inhibitors with improved safety profiles and for clinicians in making informed treatment decisions based on a patient's bleeding risk. Further research should continue to explore the long-term clinical implications of these differential effects on platelet function.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences and similarities in the effects of ibrutinib and this compound on platelet functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. The impact of blood shear rate on arterial thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Detailed safety profile of this compound vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPVI-mediated activation cascade | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gatekeeper's Toll: Validating the T474I Mutation's Role in Acalabrutinib Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. For patients with B-cell malignancies treated with the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, the acquisition of resistance mutations can lead to disease progression. While the C481S mutation is a well-established mechanism of resistance to covalent BTK inhibitors, the T474I "gatekeeper" mutation is increasingly recognized as a key player in this compound resistance, often co-occurring with C481S.[1][2][3][4][5][6] This guide provides a comprehensive comparison of this compound's performance against the T474I mutation relative to other BTK inhibitors, supported by experimental data and detailed methodologies.
The T474I Gatekeeper Mutation: A Mechanism of this compound Resistance
The threonine 474 (T474) residue in BTK is considered a "gatekeeper" as it is located in the ATP-binding pocket and influences the access of inhibitors to the kinase domain.[3][7] The substitution of threonine with the bulkier isoleucine (T474I) sterically hinders the binding of this compound, thereby reducing its inhibitory activity.[8][9] This mutation has been observed in patients with chronic lymphocytic leukemia (CLL) who have developed resistance to this compound.[3][4][7][10] Studies have shown that the T474I mutation can occur alone or, more commonly, in conjunction with the C481S mutation.[1][3][4][5][6] The presence of both mutations can lead to "super-resistance" to irreversible inhibitors.[11]
Comparative Efficacy of BTK Inhibitors Against the T474I Mutation
Experimental data from in vitro kinase activity assays and cell-based assays demonstrate varying degrees of efficacy of different BTK inhibitors against the T474I mutant.
| BTK Inhibitor | Class | IC50 (nM) against BTK T474I | Cell-Killing Activity against BTK T474I | Key Findings |
| Ibrutinib | Covalent | 1.2[12] | Maintained[12] | Shows the highest in vitro kinase inhibitory activity against the T474I mutant among the covalent inhibitors tested.[12] Retains cell-killing activity.[12] NMR data also suggest that the T474I mutation does not impact Ibrutinib binding.[8] |
| This compound | Covalent | 43.6[12] | Reduced | This compound binding is reduced by the T474I mutation.[8] This is consistent with its higher IC50 value compared to Ibrutinib and Zanubrutinib.[12] |
| Zanubrutinib | Covalent | 4.4[12] | Reduced | The T474I mutation disrupts Zanubrutinib binding.[8][13] While its IC50 is lower than this compound's, it is still less potent than Ibrutinib against this mutation.[12] |
| Pirtobrutinib | Non-covalent | Not explicitly stated, but activity is limited. | Limited[12] | The T474I mutation disrupts Pirtobrutinib binding.[8][13] This mutation is a known resistance mechanism to this non-covalent inhibitor.[14] |
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The following diagram illustrates the canonical B-cell receptor signaling pathway and the points of inhibition by BTK inhibitors. The T474I mutation in BTK leads to reduced inhibitor efficacy, allowing for downstream signaling to persist despite treatment.
Caption: BCR signaling pathway and the impact of the T474I mutation.
Experimental Workflow for Validating T474I Resistance
The following diagram outlines a typical experimental workflow to validate the role of the T474I mutation in conferring resistance to BTK inhibitors.
References
- 1. Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on this compound or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Resistance to this compound in CLL Is Mediated Primarily By BTK Mutations | Blood | American Society of Hematology [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. BTK gatekeeper residue variation combined with cysteine 481 substitution causes super-resistance to irreversible inhibitors this compound, ibrutinib and zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Cross-resistance profile of Acalabrutinib in Ibrutinib-resistant cell lines
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of Bruton's tyrosine kinase (BTK) inhibitors is critical for advancing the treatment of B-cell malignancies. This guide provides an objective comparison of Acalabrutinib's performance in the context of Ibrutinib-resistant cell lines, supported by experimental data and detailed methodologies.
This compound, a second-generation BTK inhibitor, was developed to offer greater selectivity and an improved safety profile compared to the first-in-class inhibitor, Ibrutinib. Both drugs function as covalent inhibitors, irreversibly binding to the cysteine 481 (C481) residue in the active site of BTK. However, the emergence of resistance to Ibrutinib, most commonly through a mutation at this binding site (C481S), presents a significant clinical challenge. This guide examines the efficacy of this compound in overcoming this primary mechanism of Ibrutinib resistance.
Comparative Efficacy of BTK Inhibitors
The primary mechanism of acquired resistance to Ibrutinib is a mutation in the BTK gene, leading to the substitution of cysteine with serine at codon 481 (C481S). This mutation prevents the covalent binding of Ibrutinib, rendering it less effective.[1] As this compound shares the same covalent binding mechanism at the C481 residue, it is also susceptible to this resistance mutation.[2]
Biochemical assays have demonstrated that while Ibrutinib is a more potent inhibitor of wild-type BTK than this compound, the efficacy of both drugs is significantly diminished in the presence of the C481S mutation.[3][4] The binding of covalent inhibitors like Ibrutinib and this compound to the C481S mutant becomes reversible, leading to a substantial decrease in their inhibitory activity.[2]
In contrast, non-covalent BTK inhibitors, which do not rely on binding to the C481 residue, have been developed to overcome this resistance mechanism. These agents have shown the ability to inhibit both wild-type and C481S-mutant BTK with high potency.
| Inhibitor Class | Target | Efficacy in Ibrutinib-Resistant (C481S) Cell Lines |
| First-Generation Covalent (Ibrutinib) | BTK (C481) | Significantly reduced efficacy |
| Second-Generation Covalent (this compound) | BTK (C481) | Significantly reduced efficacy |
| Non-Covalent | BTK (alternative site) | Maintained efficacy |
Experimental Data: Biochemical and Cellular Assays
The following tables summarize the inhibitory activity of this compound and Ibrutinib against wild-type and C481S-mutant BTK.
Table 1: Biochemical IC50 Values against Wild-Type BTK
| Compound | IC50 (nM) |
| Ibrutinib | 1.5[3] |
| This compound | 5.1[3] |
IC50 (half-maximal inhibitory concentration) values from biochemical assays represent the concentration of the drug required to inhibit the enzymatic activity of the target protein by 50%.
Experimental Protocols
1. BTK Kinase Assay (Biochemical)
This assay quantitatively measures the enzymatic activity of purified BTK and the inhibitory effect of compounds.
-
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.
-
Materials: Recombinant human BTK (wild-type and C481S mutant), kinase buffer, ATP, substrate (e.g., poly(E,Y)4:1), this compound/Ibrutinib, 96-well plates, plate reader.
-
Protocol:
-
Prepare serial dilutions of the inhibitors in DMSO and then in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add a solution containing the BTK enzyme and substrate to each well.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cell lines.
-
Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
-
Cell Lines: Ibrutinib-sensitive (e.g., TMD8, REC-1) and Ibrutinib-resistant cell lines (e.g., TMD8-IR, REC-1-IR, or cells engineered to express BTK C481S).
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Ibrutinib, or a non-covalent inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
3. Western Blot for BTK Phosphorylation
This technique is used to detect the phosphorylation status of BTK, which is an indicator of its activation state.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for phosphorylated BTK (pBTK) and total BTK.
-
Protocol:
-
Treat Ibrutinib-sensitive and -resistant cell lines with the inhibitors for a defined time.
-
Lyse the cells to extract proteins.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against pBTK (e.g., p-BTK Tyr223).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
Signaling Pathways and Experimental Workflows
Conclusion
The available preclinical data indicates that this compound, as a second-generation covalent BTK inhibitor, does not overcome the primary mechanism of Ibrutinib resistance mediated by the BTK C481S mutation. Both this compound and Ibrutinib show significantly reduced efficacy against cell lines harboring this mutation. For patients who have developed resistance to Ibrutinib via the C481S mutation, alternative therapeutic strategies, such as non-covalent BTK inhibitors that are not affected by this mutation, are more likely to be effective. Further head-to-head preclinical studies providing direct comparative quantitative data on the activity of this compound in various Ibrutinib-resistant models would be beneficial for a more comprehensive understanding of its cross-resistance profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of this compound, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of Acalabrutinib: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the targeted chemotherapy agent, Acalabrutinib, is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is paramount to minimize exposure risks and ensure compliance with regulatory standards.
This compound, as a potent pharmaceutical compound, requires handling and disposal as a hazardous or cytotoxic agent.[1][2] All disposal methods must align with federal, state, and local regulations governing hazardous waste.[3][4]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[4][5]
Required PPE includes:
-
Gloves: Double gloving is recommended.[2] Gloves must be inspected before use.[3]
-
Gown: A protective gown with a solid front should be worn.[2]
-
Eye Protection: Tightly fitting safety goggles with side shields are necessary.[3]
-
Respiratory Protection: Use a suitable respirator, especially when there is a risk of dust or aerosol formation.[6]
Waste Categorization and Segregation
Proper segregation of this compound waste is the first step in the disposal process. Chemotherapy waste is typically categorized into two main types: trace waste and bulk waste.[7]
| Waste Category | Description | Disposal Container |
| Trace Waste | Items with minimal residual drug, defined as less than 3% of the original content by weight remaining.[7] This includes empty drug vials, IV bags, tubing, and lightly contaminated PPE (gloves, gowns).[7][8] | Yellow Chemotherapy Waste Container[1][7][8] |
| Bulk Waste | Unused or expired this compound, containers with more than 3% of the drug remaining, and materials heavily saturated from spills.[2][7] | Black Hazardous Waste Container[7] |
Sharps contaminated with this compound, such as needles and syringes, must be disposed of in a designated yellow sharps container labeled for chemotherapy waste.[1][2]
Step-by-Step Disposal Procedures
1. Handling Unused or Expired this compound (Bulk Waste):
-
Unused and expired this compound should be treated as hazardous waste.[9]
-
Do not discard down the drain or in regular trash.[9]
-
The preferred method of disposal is through a licensed hazardous material disposal company, typically via incineration in a facility equipped with an afterburner and scrubber.[3][9][10]
-
For unused medication from clinical settings, drug take-back programs are a recommended option where available.[11][12]
2. Disposing of Contaminated Labware and PPE (Trace Waste):
-
All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and empty containers, are considered trace chemotherapy waste.[1]
-
Place these items into a designated yellow chemotherapy waste bag or container.[1][7]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[3][10]
3. Managing Spills:
-
In the event of a spill, ensure the area is well-ventilated.[3]
-
Wear full PPE, including double gloves, a gown, eye protection, and a respirator.[4][5]
-
Moisten the spilled material with water to minimize dust generation.[9]
-
Use an absorbent material, such as diatomite or universal binders, to collect the spill.[4][6]
-
Transfer the collected waste and all cleanup materials into a sealed container for disposal as bulk hazardous waste (black container).[7][9]
-
Decontaminate the surface area with alcohol or another suitable cleaning agent.[4][6]
Disposal Workflow Diagram
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. obaid.info [obaid.info]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. dam.upmc.com [dam.upmc.com]
- 12. medical-systems.com [medical-systems.com]
Safeguarding Research: A Comprehensive Guide to Handling Acalabrutinib
Essential protocols for the safe handling, storage, and disposal of Acalabrutinib are critical for protecting researchers and ensuring a secure laboratory environment. this compound, a potent Bruton's tyrosine kinase (BTK) inhibitor, requires specific personal protective equipment (PPE) and handling procedures to minimize exposure and mitigate risks. This guide provides detailed operational and disposal plans to support the work of scientists and drug development professionals.
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs such as the kidneys, liver, and lymphatic system.[2] Therefore, adherence to stringent safety protocols is paramount.
Personal Protective Equipment (PPE) and Exposure Controls
Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are the first line of defense.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1][3][4][5] | To protect against direct contact with the substance.[2] |
| Hand Protection | Impervious protective gloves (e.g., nitrile).[1][2] Gloves must be inspected prior to use.[3][5][6] | To prevent skin contact.[2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or gown.[1][2] | To protect against direct contact with the substance.[2] |
| Respiratory Protection | NIOSH-approved respirator if ventilation is inadequate or as determined by a workplace risk assessment.[1][2] | To prevent inhalation of dust or aerosols, especially when handling the solid form.[1][2] |
Occupational Exposure Limit:
-
Time-Weighted Average (TWA): 0.01 mg/m³[2]
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely weighing and dissolving this compound powder.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)[5]
-
Analytical balance
-
Chemical fume hood or other ventilated enclosure
-
Vortex mixer or sonicator
-
Appropriate glassware (e.g., vial, beaker)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary materials.
-
-
Weighing:
-
Perform all manipulations with the solid compound within the fume hood to minimize dust generation and accumulation.[2]
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Record the weight and securely close the primary container of this compound.
-
-
Dissolving:
-
Transfer the weighed powder to an appropriate vial.
-
Add the required volume of solvent to the vial.
-
Securely cap the vial.
-
Mix the solution using a vortex mixer or sonicator until the powder is fully dissolved.
-
-
Post-Handling:
-
Clean all reusable equipment thoroughly.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it appropriately.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Emergency Procedures
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the area.[1][7]
-
Contain: For solid spills, moisten with water to avoid dust dispersal.[2] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1]
-
Collect: Transfer the contained spill into a suitable, closed container for disposal.[2][3]
-
Clean: Wash the spillage area with water.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose: Dispose of contaminated materials in accordance with local, state, or national legislation.[2]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water.[2] Remove contaminated clothing.[1]
-
In case of eye contact: Immediately rinse with water for at least 10-15 minutes, holding the eyelids apart.[2][6]
-
If inhaled: Move the person to fresh air.[1]
-
If swallowed: Wash out the mouth with water and give 200-300ml of water to drink. Do NOT induce vomiting.[2] In all cases of exposure, seek medical attention if ill effects occur.[1][2]
Disposal Plan
All waste containing this compound, including empty containers which will retain residue, should be treated as hazardous waste.[2]
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down drains, sewers, or water courses.[2][8]
-
Disposal Method: Dispose of contents and containers at an approved incineration plant or offer to a licensed hazardous material disposal company.[2][8] All disposal activities must be in accordance with local, state, and federal regulations.[2][7]
Visualizing the Workflow
To further clarify the procedural steps for safe handling, the following diagrams illustrate the key workflows.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. obaid.info [obaid.info]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.lgcstandards.com [assets.lgcstandards.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. abmole.com [abmole.com]
- 8. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
